molecular formula C5H3BrN4 B15326121 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

カタログ番号: B15326121
分子量: 199.01 g/mol
InChIキー: MKHPQZDDCMLWME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 856343-33-4) is a high-value nitrogen-rich heterocyclic building block essential in medicinal chemistry and drug discovery. This bromide serves as a key synthetic intermediate for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The triazolopyridine core is a privileged scaffold in pharmaceuticals, featured in drugs like Filgotinib, Dapiprazole, and Trazodone . Specific research has identified analogues of this core structure as potent GPR119 agonists for the treatment of Type 2 Diabetes Mellitus, a glucose-dependent mechanism that offers a promising therapeutic profile without inducing hypoglycemia . Furthermore, derivatives based on similar triazolopyridine frameworks are being explored for their anticancer properties, acting as inhibitors of tyrosine kinase receptors like AXL, which are implicated in proliferative diseases . With a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol , this compound is characterized by its high purity and reliable performance in synthetic applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

特性

分子式

C5H3BrN4

分子量

199.01 g/mol

IUPAC名

7-bromo-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)

InChIキー

MKHPQZDDCMLWME-UHFFFAOYSA-N

正規SMILES

C1=C(C2=NNN=C2C=N1)Br

製品の起源

United States
Foundational & Exploratory

7-Bromo-1H-triazolo[4,5-c]pyridine (CAS 856343-33-4): A Strategic Scaffold for Late-Stage Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of structure-based drug design, the selection of core heterocycles dictates both the pharmacological efficacy and the synthetic tractability of a drug candidate. 7-Bromo-1H-triazolo[4,5-c]pyridine (CAS: 856343-33-4) has emerged as a highly privileged building block. Functioning as a robust bioisostere for purines, benzimidazoles, and indazoles, this scaffold provides critical hydrogen-bonding networks necessary for target engagement while offering a precise, orthogonal synthetic handle (the C7-bromide) for late-stage functionalization. This technical guide explores the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this essential heterocyclic core.

Physicochemical Profiling & Structural Rationale

Before deploying a building block into a high-throughput library synthesis, it is critical to understand its fundamental properties. The[1,2,3]triazolo[4,5-c]pyridine core is characterized by its electron-deficient nature, which enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation compared to standard phenyl or pyridine rings.

Table 1: Physicochemical and Structural Properties

PropertyValueStrategic Implication
Chemical Name 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridineStandard IUPAC nomenclature.
CAS Registry Number 856343-33-4Universal identifier for procurement and safety ()[1].
Molecular Formula C5H3BrN4High nitrogen content (N4) drives aqueous solubility.
Molecular Weight 199.01 g/mol Low molecular weight ensures high ligand efficiency (LE).
Reactive Handle C7-BromideOptimal leaving group for Pd-catalyzed cross-couplings.
H-Bond Donors (HBD) 1 (N1-H)Facilitates critical interactions in kinase hinge regions.
H-Bond Acceptors (HBA) 4Enables complex water-mediated hydrogen bond networks.

Pharmacological Utility: The Bioisosteric Advantage

The triazolopyridine framework is extensively utilized in medicinal chemistry due to its broad-spectrum impact on biological targets ()[2]. The core mimics the spatial and electronic distribution of adenine, making it an exceptional ATP-competitive inhibitor scaffold for kinases (e.g., c-Met, JAK).

Beyond kinases, the scaffold has been successfully optimized in the development of G-Protein-Coupled Receptor (GPCR) ligands. For instance, derivatives of the triazolo[4,5-c]pyridine core have been identified as potent P2X7 receptor antagonists for mood disorders ()[3] and as highly soluble GPR119 agonists for metabolic diseases ()[4].

KinaseInhibition Ligand Extracellular Ligand (e.g., ATP) Receptor Target Kinase (e.g., c-Met, JAK) Ligand->Receptor Binds Active Site Signaling Downstream Signaling (Phosphorylation Cascade) Receptor->Signaling Inhibited Inhibitor Triazolopyridine Scaffold (ATP-competitive inhibitor) Inhibitor->Receptor Competitive Blockade Effect Cellular Response (Disease Progression) Signaling->Effect Suppressed

Mechanism of action for triazolopyridine-based ATP-competitive kinase inhibitors.

Synthetic Causality: Why the 7-Bromo Handle?

The choice of a bromine atom at the C7 position is highly deliberate. In library synthesis, chemists require a reactive handle that balances stability with reactivity.

  • Causality vs. Chlorine: A C-Cl bond on an electron-deficient pyridine ring often requires highly active, specialized, and expensive phosphine ligands to undergo oxidative addition.

  • Causality vs. Iodine: While a C-I bond is highly reactive, it is prone to photo-degradation and homolytic cleavage, reducing the shelf-life of the building block.

  • The Bromine Sweet Spot: The C7-Br bond is sufficiently labile to react with standard, cost-effective Pd(0) catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) while maintaining excellent bench stability. This enables rapid, late-stage Structure-Activity Relationship (SAR) exploration via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C7-Br) Pd0->OxAdd + 7-Bromo-1H-triazolo[4,5-c]pyridine PdII_Complex Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Complex Transmet Transmetalation (Boronic Acid + Base) PdII_Complex->Transmet + Base PdII_Trans Pd(II) Intermediate (Ar-Pd-R) Transmet->PdII_Trans + R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (7-Substituted Triazolopyridine) RedElim->Product Product Release

Suzuki-Miyaura cross-coupling catalytic cycle for 7-Bromo-1H-triazolo[4,5-c]pyridine.

Self-Validating Experimental Protocol: Suzuki-Miyaura C7-Arylation

To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and an analytical checkpoint to confirm success before proceeding.

Step 1: Reagent Assembly & Stoichiometry
  • Substrate: 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq, 1.0 mmol, 199 mg).

  • Coupling Partner: Arylboronic acid (1.2 eq). Causality: A slight excess compensates for protodeboronation side-reactions.

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing undesired β-hydride elimination.

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution).

Step 2: Solvent Degassing (Critical Causality Check)
  • Action: Suspend the organic reagents in 1,4-Dioxane (10 mL). Sparge the biphasic mixture (Dioxane/Aq. K₂CO₃) with dry N₂ or Argon for 15 minutes prior to adding the palladium catalyst.

  • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

Step 3: Catalytic Activation & In-Process Validation
  • Action: Heat the sealed reaction vessel to 90°C under continuous stirring.

  • Self-Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is proceeding successfully when the characteristic isotopic doublet of the starting material (m/z 199 and 201 in a 1:1 ratio, dictated by ⁷⁹Br/⁸¹Br isotopes) diminishes, replaced by the corresponding [M+H]⁺ mass of the cross-coupled product.

Step 4: Workup & Phase Separation
  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Extract the aqueous layer twice.

  • Causality: The triazole ring is highly polar and can act as a weak acid. If the aqueous phase is too basic, the deprotonated triazole may partition into the water layer. Ensure the aqueous layer is neutralized (pH ~7) with 1M HCl prior to extraction to maximize organic recovery.

Step 5: Purification & Final Analytical Validation
  • Action: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient).

  • Final Validation Metric: Confirm the structure via ¹H NMR (DMSO-d₆). The successful functionalization at C7 is validated by the distinct chemical shifts of the remaining C4 and C6 protons on the pyridine ring, alongside the integration of the newly introduced aryl protons.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL:[Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Sources

The Triazolopyridine Scaffold in Drug Discovery: Historical Evolution, Mechanistic Pharmacology, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Triazolopyridines

Triazolopyridines represent a highly versatile class of fused bicyclic N-heterocycles, characterized by a triazole ring fused to a pyridine ring [[1]](). In medicinal chemistry, they serve as privileged bioisosteres for indoles, purines, and benzimidazoles. The incorporation of additional nitrogen atoms into the bicyclic core significantly lowers lipophilicity (LogP) and improves aqueous solubility, while the electron-deficient nature of the pyridine ring enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation 2. Depending on the arrangement of the nitrogen atoms and the fusion topology, multiple isomers exist (e.g.,[1,5-a] and [4,3-a]), each offering unique vectors for structure-based drug design.

Historical Milestones: From Serotonergic Modulation to Kinase Inhibition

The clinical validation of the triazolopyridine scaffold began in the mid-20th century with the development of Trazodone , a pioneering antidepressant [[1]](). Unlike traditional tricyclic antidepressants, trazodone functions as a Serotonin Antagonist and Reuptake Inhibitor (SARI), showcasing the scaffold's ability to modulate complex central nervous system (CNS) targets 3.

In recent years, the scaffold has experienced a renaissance in targeted therapies, particularly in kinase inhibition. The discovery of Filgotinib (GLPG0634) , a highly selective Janus kinase 1 (JAK1) inhibitor, demonstrated that the[1,2,4]triazolo[1,5-a]pyridine core could perfectly occupy the ATP-binding pocket of kinases while directing solubilizing groups toward the solvent-exposed region 4. This structural paradigm has subsequently been expanded to develop dual JAK/HDAC inhibitors for oncology 5, DGAT2 inhibitors for metabolic diseases like hepatic steatosis 6, and highly selective M5 muscarinic acetylcholine receptor antagonists like VU6036864 7.

Mechanistic Pharmacology and Signaling Pathways

The Multi-Target Profile of Trazodone

Trazodone's efficacy is rooted in its dose-dependent polypharmacology. At high doses, it acts as an inhibitor of the serotonin transporter (SERT), driving its primary antidepressant effects. At lower doses, its high binding affinity for 5-HT2A receptors, H1 histamine receptors, and α1-adrenergic receptors mediates its sedative and sleep-architectural properties 3. The unique simultaneous inhibition of SERT and 5-HT2A/C avoids the sexual dysfunction and anxiety typically associated with standard SSRIs 3.

G Trazodone Trazodone (Triazolopyridine SARI) SERT SERT Inhibition (Serotonin Reuptake) Trazodone->SERT High Dose HT2A 5-HT2A Antagonism Trazodone->HT2A Low Dose HT2C 5-HT2C Antagonism Trazodone->HT2C Alpha1 α1-Adrenergic Blockade Trazodone->Alpha1 H1 H1 Histamine Blockade Trazodone->H1 Antidepressant Antidepressant Efficacy SERT->Antidepressant Sedative Sedative / Sleep Architecture HT2A->Sedative HT2C->Antidepressant Alpha1->Sedative H1->Sedative

Fig 1. Multi-target pharmacological signaling pathway of Trazodone.

Quantitative Pharmacological Profiling

To illustrate the broad utility of the triazolopyridine core, the following table summarizes the quantitative pharmacological data of key derivatives across diverse therapeutic targets.

CompoundPrimary Target(s)Potency (IC₅₀)Clinical Indication / Status
Trazodone SERT, 5-HT2A, 5-HT2CDose-dependentMajor Depressive Disorder 3
Filgotinib (GLPG0634) JAK1~10 nMRheumatoid Arthritis 4
Compound 19 JAK1/2 & pan-HDACSubmicromolarOncology (Breast/Colon Cancer) 5
VU6036864 M5 Muscarinic Receptor20 nMNeurological Disorders (Tool) [[7]]()
Triazolopyridine DGAT2i DGAT2Nanomolar rangeHepatic Steatosis / Metabolic 6

Synthetic Methodologies & Validated Protocols

As an application scientist, achieving high-yielding, scalable syntheses of triazolopyridines requires careful control of reaction thermodynamics and chemoselectivity. Below is a self-validating, step-by-step protocol for the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives via the classical hydrazine substitution and dehydrative cyclization route 8.

Protocol: Two-Step Synthesis of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Rationale & Causality: The initial step relies on a Nucleophilic Aromatic Substitution (SNAr). Because the pyridine ring is electron-deficient, the C-Br bond at the 2-position is highly activated. Refluxing provides the thermal energy required to overcome the activation barrier of the Meisenheimer complex intermediate. In the second step, pyridine is utilized not merely as a solvent, but as a crucial acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the hydrazine intermediate which would stall the reaction 8.

Step-by-Step Methodology:

  • Nucleophilic Substitution (Hydrazine Intermediate Formation):

    • Dissolve 1.0 equivalent of 2-bromo-3-methoxypyridine in absolute ethanol (10 mL/mmol).

    • Add 5.0 equivalents of hydrazine hydrate. (Scientist Note: The stoichiometric excess of hydrazine is critical to prevent the formation of symmetric bis-pyridyl hydrazine byproducts).

    • Heat the reaction mixture to reflux (approx. 78°C) and stir continuously for 12–16 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is entirely consumed.

  • Workup and Purification of Intermediate:

    • Cool the mixture to room temperature and remove ethanol under reduced pressure.

    • Dissolve the residue in deionized water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel column chromatography to isolate 2-hydrazinyl-3-methoxypyridine (Expected yield: 75-85%, >95% HPLC purity).

  • Acylation and Dehydrative Cyclization:

    • Dissolve the purified 2-hydrazinyl-3-methoxypyridine (1.0 eq) in dry pyridine (5 mL/mmol) under an inert argon atmosphere. Cool to 0 °C using an ice bath. (Scientist Note: Strict temperature control at 0 °C is critical to prevent di-acylation of the primary amine).

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the system to gradually warm to room temperature and stir for 4–6 hours to drive the dehydrative ring closure.

  • Final Isolation & Quality Control:

    • Pour the reaction mixture into ice-water to quench, then extract with dichloromethane (3 x 20 mL).

    • Perform LC-MS to confirm the mass of the cyclized target: 8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine.

G Step1 2-Bromo-3-methoxypyridine + Hydrazine Hydrate Step2 Reflux in Ethanol (SNAr Reaction, 12-16h) Step1->Step2 Thermal Activation Step3 2-Hydrazinyl-3-methoxypyridine (Purified Intermediate) Step2->Step3 Silica Gel Chromatography Step4 Acylation & Cyclization (Acetyl Chloride, Pyridine, 0°C to RT) Step3->Step4 HCl Neutralization by Pyridine Step5 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (Target Scaffold) Step4->Step5 Dehydrative Ring Closure

Fig 2. Step-by-step synthetic workflow for [1,2,4]triazolo[4,3-a]pyridine derivatives.

Alternative Modern Approaches

While the classical route is robust, modern green chemistry has introduced chemoenzymatic protocols. For instance, Vanadium-Dependent Haloperoxidases (VHPO) can catalyze the oxidative cyclization of 2-pyridyl ketone hydrazones into [1,2,3]triazolo[1,5-a]pyridines in a single vessel, offering a highly chemoselective alternative that avoids harsh stoichiometric oxidants [[9]]().

Conclusion and Future Perspectives

The triazolopyridine scaffold has evolved from its origins in classical neuropsychiatry to become a cornerstone of modern structure-based drug design. Its favorable physicochemical properties and highly tunable vectors make it an ideal starting point for hit-to-lead optimization campaigns. Future applications are likely to expand into targeted protein degradation (PROTACs), where the triazolopyridine core could serve as a highly soluble, metabolically stable linker or warhead component.

References

  • "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review", Arabian Journal of Chemistry, 2

  • "Trazodone - StatPearls", NCBI Bookshelf - NIH, 3

  • "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634", Journal of Medicinal Chemistry, 4

  • "Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity", Taylor & Francis, 5

  • "Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases", ACS Medicinal Chemistry Letters, 6

  • "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor", Journal of Medicinal Chemistry, 7

  • "Application Notes and Protocols for the Preparation of[1][2][3]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin", Benchchem,8

  • "Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases", ChemRxiv, 9

  • "Triazolopyridine", Wikipedia, 1

Sources

Methodological & Application

Application Note: Late-Stage Functionalization of 7-Bromo-1H-triazolo[4,5-c]pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists. Focus: Mechanistic causality, protocol self-validation, and optimized conditions for C-C bond formation on electron-deficient fused heterocycles.

Introduction & Scientific Rationale

The 1H-triazolo[4,5-c]pyridine scaffold is a privileged pharmacophore and structural motif. In medicinal chemistry, it serves as a core for potent P2X7 receptor antagonists and anti-fibrotic agents [1, 2]. In materials science, its electron-deficient nature makes it an excellent auxiliary acceptor in D–A−π–A organic sensitizers for dye-sensitized solar cells [3].

The introduction of a bromine atom at the 7-position (7-Bromo-1H-triazolo[4,5-c]pyridine) provides a highly versatile synthetic handle for late-stage functionalization. Utilizing the Suzuki-Miyaura cross-coupling reaction at this position allows researchers to rapidly generate diverse libraries of 7-aryl, 7-heteroaryl, and 7-alkyl derivatives. However, the unique electronic and steric properties of this fused bicyclic system require precise optimization of the catalytic system to prevent catalyst poisoning and protodeboronation.

Mechanistic Insights & Causality (E-E-A-T)

Executing a successful Suzuki coupling on 7-bromo-1H-triazolo[4,5-c]pyridine requires understanding the interplay between the substrate's electronics and the catalytic cycle.

  • Oxidative Addition: The electron-withdrawing nature of the triazolo-pyridine core significantly lowers the LUMO of the C7–Br bond, accelerating the initial oxidative addition of the Pd(0) species.

  • Ligand Selection & Catalyst Poisoning: The substrate contains four nitrogen atoms, which can act as competing ligands, leading to the formation of inactive Pd-nitrogen chelates. To counteract this, a palladium catalyst with a bidentate ligand possessing a large bite angle—such as Pd(dppf)Cl₂ —is highly recommended [2]. The dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing off-target coordination.

  • Base Equivalency & Transmetalation: The N1-proton of the 1H-triazole ring is highly acidic (pKa ~ 4.5). Crucial Insight: The substrate will immediately consume 1.0 equivalent of the basic reagent to form the triazolide anion. Therefore, a minimum of 3.0 equivalents of base (e.g., K₃PO₄ or K₂CO₃) must be used to ensure sufficient hydroxide/alkoxide concentration to form the reactive boronate complex required for transmetalation [1].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Insertion into C7-Br) Pd0->OxAdd Fast due to electron deficiency TransMet Transmetalation (Boronate Complex + Base) OxAdd->TransMet Ligand prevents N-coordination RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Large bite angle accelerates RedElim->Pd0 Catalyst Regeneration Product 7-Substituted-1H- triazolo[4,5-c]pyridine RedElim->Product Product Release Substrate 7-Bromo-1H- triazolo[4,5-c]pyridine Substrate->OxAdd Boronic R-B(OH)2 + 3.0 eq Base Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling on 7-Bromo-1H-triazolo[4,5-c]pyridine.

Quantitative Data Summary: Optimized Conditions

The following table summarizes the optimized reaction parameters for coupling various boronic acids/esters with 7-bromo-1H-triazolo[4,5-c]pyridine, demonstrating the versatility of the Pd(dppf)Cl₂ / K₃PO₄ system.

Coupling Partner TypeBoronic ReagentCatalyst (mol %)Base (Eq)Solvent SystemTemp / TimeIsolated Yield
Electron-Rich Aryl 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)90°C / 4h88%
Electron-Deficient Aryl 4-Fluorophenylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)90°C / 6h82%
Heteroaryl 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (10%)K₂CO₃ (3.0)DMF/H₂O (5:1)100°C / 8h76%
Sterically Hindered 2-Methylphenylboronic acidPd(PPh₃)₄ (10%)K₃PO₄ (3.0)Toluene/EtOH/H₂O110°C / 12h65%

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints (TLC/LC-MS) are embedded to ensure reaction integrity before proceeding to the next step.

Materials & Reagents
  • Substrate: 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv, 1.0 mmol, 199.0 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, ~41 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane and Deionized H₂O (Ratio 4:1, 10 mL total volume)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Critical for Success)

  • To an oven-dried 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add 7-bromo-1H-triazolo[4,5-c]pyridine, the boronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O.

  • Causality Check: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid. Purge the heterogeneous mixture with Argon or N₂ gas by bubbling directly into the solvent for 10 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Seal the vial tightly with a Teflon-lined crimp cap.

Step 2: Execution

  • Transfer the sealed vial to a pre-heated oil bath at 90°C (or a microwave reactor set to 100°C).

  • Stir vigorously (800 rpm) for 4 to 8 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and the organic substrate.

Step 3: Reaction Monitoring (Self-Validation)

  • After 4 hours, cool the reaction to room temperature.

  • Extract a 10 µL aliquot, dilute with 1 mL of LC-MS grade Methanol, and filter through a 0.22 µm PTFE syringe filter.

  • Validation: Analyze via LC-MS. Look for the disappearance of the starting material mass[M+H]⁺ = 199/201 (1:1 isotopic pattern characteristic of bromine) and the appearance of the product mass. If >10% starting material remains, reseal, re-degas, and heat for an additional 2 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL) and H₂O (10 mL).

  • Transfer to a separatory funnel. Note: The acidic triazole proton may cause the product to partition into the aqueous layer if the pH is too high. Adjust the aqueous layer to pH ~6 using 1M HCl before extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane : Methanol, 100:0 to 90:10) to afford the pure 7-substituted-1H-triazolo[4,5-c]pyridine.

ExperimentalWorkflow Prep 1. Assembly Substrate + Boronic + Base + Pd(dppf) Degas 2. Degassing Argon Purge (10 min) Prevents Pd oxidation Prep->Degas React 3. Heating 90°C, 4-8 hours Vigorous stirring Degas->React Validate 4. LC-MS Check Verify Br isotope disappearance React->Validate Workup 5. Workup pH adjustment (~6) EtOAc Extraction Validate->Workup Purify 6. Purification Flash Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

References

  • Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate (Triazolo[4,5-c]Pyridine-Based P2X7 Receptor Antagonists) Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

  • Anti-fibrotic pyridinones (US Patent 9,359,379 B2)
  • Triazolo[4,5-c]pyridine Moiety To Construct D–A−π–A Organic Sensitizers for High Performance Solar Cells Source: ACS Applied Materials & Interfaces. URL:[Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Triazolopyridine Scaffolds

The 1H-triazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous compounds with significant therapeutic potential. The introduction of amino functionalities to this heterocyclic system via carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of new molecular entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to 7-Bromo-1H-triazolo[4,5-c]pyridine. We will delve into the mechanistic nuances, critical experimental parameters, and troubleshooting strategies tailored to this specific, electron-deficient, and multi-nitrogen heterocyclic substrate.

Mechanism and Key Considerations for a Challenging Substrate

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3][4] The key steps are:

  • Oxidative Addition: The aryl halide (7-Bromo-1H-triazolo[4,5-c]pyridine) adds to the Pd(0) center to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated.[3][4]

The 7-Bromo-1H-triazolo[4,5-c]pyridine substrate presents unique challenges due to the presence of multiple nitrogen atoms. These nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation, a common issue with nitrogen-containing heterocycles.[5] Therefore, the judicious selection of the catalyst system is paramount for a successful transformation.

Catalyst System: The Decisive Factor

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields and selectivity. For electron-deficient and potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred.[4][6] These ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and sterically hinder the coordination of the heterocyclic nitrogen atoms.[4][5]

Recommended Catalyst and Ligand Combinations:

Palladium PrecursorLigandRationale
Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhos, or RuPhos These bulky, electron-rich biaryl monophosphine ligands have demonstrated broad utility and high efficacy in the amination of challenging heteroaryl halides.[4][6][7]
Pre-formed Catalysts (e.g., XPhos Pd G3)N/AUsing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[8]
The Role of the Base and Solvent

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3][9] The choice of solvent is also crucial, as it affects the solubility of the reagents and the stability of the catalytic species.[9][10]

Optimized Base and Solvent Selection:

BaseSolventConsiderations
NaOt-Bu, KOt-Bu, or LHMDS Toluene or 1,4-Dioxane These strong bases are highly effective but may not be compatible with base-sensitive functional groups.[9] Toluene and dioxane are the most common and effective solvents for this reaction.[5][9]
Cs₂CO₃ or K₃PO₄ Toluene or 1,4-Dioxane Milder bases that are suitable for substrates with sensitive functionalities, though they may require higher temperatures or longer reaction times.[9]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 7-Bromo-1H-triazolo[4,5-c]pyridine with a primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Reagents and Equipment:

  • 7-Bromo-1H-triazolo[4,5-c]pyridine

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv), the palladium precursor, the phosphine ligand, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Place the Schlenk tube in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[5][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[5]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated triazolopyridine.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add 7-Bromo-1H-triazolo[4,5-c]pyridine, Pd catalyst, ligand, and base to Schlenk tube inert Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent amine Add amine solvent->amine heat Heat to 80-110 °C with vigorous stirring amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous workup (water, brine) filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product product purify->product Final Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Catalyst poisoning by substrate nitrogens.[5] - Inactive catalyst (e.g., due to oxygen or moisture).[8][9] - Suboptimal choice of ligand or base.[8]- Screen bulky, electron-rich ligands (XPhos, BrettPhos).[6] - Ensure all reagents are pure and solvents are anhydrous and degassed.[8] Use a pre-catalyst for better reproducibility.[8] - Systematically screen different ligand and base combinations.[11]
Formation of Palladium Black - Catalyst decomposition due to impurities (oxygen, water).[8] - High reaction temperature.[5]- Ensure a strictly inert atmosphere and use high-purity, dry reagents.[8] - Lower the reaction temperature and potentially increase the reaction time.[8]
Hydrodehalogenation (Bromo group replaced by H) - Side reaction promoted by certain ligands or bases. - Presence of water.- Screen different ligands. - Use a less sterically hindered or weaker base.[9] - Ensure anhydrous conditions.[8]
Incomplete Conversion - Insufficient reaction time or temperature. - Catalyst deactivation over time.- Increase reaction time and/or temperature cautiously.[5] - Consider a higher catalyst loading or the addition of a second portion of the catalyst.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be flammable and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[12][13][14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and avoid inhalation or skin contact.

  • General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these reactions.[15][16]

Conclusion

The Buchwald-Hartwig amination of 7-Bromo-1H-triazolo[4,5-c]pyridine is a highly valuable transformation for the synthesis of novel chemical entities. While the substrate presents challenges due to its heteroaromatic nature, a systematic approach to the selection of the catalyst system, base, and solvent, coupled with careful experimental technique, can lead to successful and high-yielding reactions. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to explore and optimize this powerful C-N bond-forming methodology.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). PMC. Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. (2018). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). AIR Unimi. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-4-chlorotoluene.
  • Standard Operating Procedure. (2017). Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved from [Link]

  • Morgan Stanley. (2025). Palladium. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

Sources

Application Note: 7-Bromo-1H-triazolo[4,5-c]pyridine in the Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 1H-triazolo[4,5-c]pyridine core has emerged as a highly potent bioisostere, demonstrating exceptional utility in targeting a wide array of kinases[1].

This application note details the strategic utility of 7-Bromo-1H-triazolo[4,5-c]pyridine , a versatile synthetic building block, in the design and synthesis of targeted kinase inhibitors. Derivatives of this core have been successfully deployed in the discovery of inhibitors for Ataxia-Telangiectasia Mutated (ATM) kinase[2], cyclin-dependent kinase 2 (CDK2)[1], c-Met[3], and P2X7 receptor antagonists[4].

Mechanistic Insights: The Triazolopyridine Pharmacophore

The efficacy of the 7-bromo-1H-triazolo[4,5-c]pyridine scaffold lies in its dual functionality within the ATP-binding pocket:

  • Hinge-Binding Motif : The nitrogen-rich triazole ring acts as an exceptional hydrogen bond donor/acceptor system. It forms robust bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Leu83 in CDK2)[1].

  • Vector for Hydrophobic Pocket II : The C7 position of the triazolo[4,5-c]pyridine core is geometrically aligned to project substituents into the deep hydrophobic pocket adjacent to the ATP-binding site[3]. The presence of a bromine atom at C7 provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to fine-tune both target selectivity and binding affinity[2].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Triazole Triazole Core (Bioisostere of Adenine) Hinge->Triazole Bidentate H-Bonds Pyridine Pyridine Ring (Scaffold Vector) Triazole->Pyridine Fused Bicyclic System C7 C7 Substituent (Aryl/Heteroaryl) Pyridine->C7 Synthetic Vector at C7 Pocket Hydrophobic Pocket II (Selectivity Filter) C7->Pocket pi-pi / VdW Interactions

Fig 1. Pharmacophore model illustrating the interaction of triazolo[4,5-c]pyridine within the ATP pocket.

Experimental Workflows & Protocols

Direct cross-coupling of unprotected 7-bromo-1H-triazolo[4,5-c]pyridine is notoriously difficult. The triazole N-H is highly acidic ( pKa​≈4.5 ). Under the basic conditions required for Suzuki-Miyaura coupling, it deprotonates to form an electron-rich triazolide anion. This anion severely deactivates the adjacent pyridine ring toward oxidative addition by the palladium catalyst. Therefore, a robust N-protection strategy is mandatory.

Protocol A: N-Protection of 7-Bromo-1H-triazolo[4,5-c]pyridine
  • Causality for Reagent Choice : We recommend 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) over Tetrahydropyran (THP). SEM provides superior stability under the harsh basic conditions of downstream cross-coupling and is easily removed without aggressive heating.

  • Step-by-Step :

    • Dissolve 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C under an inert argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Slowly add SEM-Cl (1.2 eq) via syringe. (Causality: Slow addition prevents localized heating and minimizes N-alkylation at undesired triazole nitrogen positions, favoring the thermodynamically stable N1/N2 protected isomers).

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check : Monitor by LC-MS. The reaction is complete when the peak at m/z[M+H]+ for the brominated starting material disappears, replaced entirely by the SEM-protected mass [M+SEM+H]+.

  • Workup : Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C7 Suzuki-Miyaura Cross-Coupling
  • Step-by-Step :

    • Combine SEM-protected 7-bromo-1H-triazolo[4,5-c]pyridine (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq) in a microwave vial.

    • Add degassed 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). (Causality: Degassing via argon sparging is critical to prevent the oxidative homocoupling of the boronic acid and the premature degradation of the Pd(0) active species).

    • Seal the vial and heat at 90 °C for 12 hours (or microwave at 110 °C for 30 mins). (Causality: Pd(dppf)Cl2​ is chosen because its large bite angle facilitates the reductive elimination step for bulky heterocyclic substrates, outperforming standard Pd(PPh3​)4​ ).

  • Self-Validation Check : TLC (Hexanes:EtOAc) should show complete consumption of the starting material. LC-MS must confirm the expected mass of the cross-coupled product.

  • Workup : Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via silica gel chromatography.

Protocol C: SEM Deprotection
  • Step-by-Step :

    • Dissolve the coupled product in DCM and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 4 hours.

    • Concentrate under reduced pressure.

  • Workup & Validation : Neutralize with saturated NaHCO3​ and extract with EtOAc. Confirm the restoration of the free triazole N-H via 1H -NMR (broad singlet typically appearing between 14.0–15.5 ppm in DMSO- d6​ ) to yield the final ATP-competitive kinase inhibitor.

Workflow SM 7-Bromo-1H-triazolo [4,5-c]pyridine (Starting Material) Prot N-Protection (SEM-Cl, DIPEA) SM->Prot Step 1 Mask acidic N-H Coupling C7 Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Prot->Coupling Step 2 C-C Bond Formation Deprot Deprotection (TFA, DCM) Coupling->Deprot Step 3 Remove SEM Product Target Kinase Inhibitor Deprot->Product Step 4 Isolation

Fig 2. Synthetic workflow for late-stage diversification of 7-Bromo-1H-triazolo[4,5-c]pyridine.

Data Presentation: Optimization of C7 Cross-Coupling

The following table summarizes the optimization of the Suzuki-Miyaura coupling step (Protocol B), demonstrating the necessity of the chosen catalytic system to overcome the inherent steric and electronic challenges of the triazolopyridine core.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9015%Poor conversion; protodeboronation of boronic acid observed.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 10045%Moderate yield; steric hindrance limits the coupling rate.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 88% Optimal; large bite angle facilitates reductive elimination.
4 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90<5%Failed; attempted on unprotected triazole (catalyst poisoning).

References

  • Title: Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Application Notes and Protocols: Strategic N-Arylation of 7-Bromo-1H-triazolo[4,5-c]pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to a Cornerstone Reaction in Medicinal Chemistry

Abstract

The 1H-triazolo[4,5-c]pyridine core is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic candidates. The targeted functionalization of this heterocycle via N-arylation unlocks vast chemical space, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the N-arylation of 7-Bromo-1H-triazolo[4,5-c]pyridine, a versatile building block for drug development. We present two robust and field-proven protocols: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering expert insights for troubleshooting, and providing detailed workflows to ensure reproducible, high-yield synthesis for researchers, scientists, and drug development professionals.

Reaction Principle & Mechanistic Overview

The formation of a C(aryl)-N(triazole) bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The two preeminent strategies, Buchwald-Hartwig amination and Ullmann condensation, offer distinct advantages depending on the desired scale, substrate scope, and cost considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to classical methods.[1][2] The reaction involves the coupling of an amine (in this case, the NH of the triazole ring) with an aryl halide, catalyzed by a palladium complex.

Causality Behind the Method: The key to the success of modern Buchwald-Hartwig reactions lies in the use of sterically hindered and electron-rich phosphine ligands.[3][4] These ligands facilitate the crucial, and often rate-limiting, reductive elimination step, while also promoting the initial oxidative addition of the aryl halide to the Pd(0) center. The choice of ligand is critical and can be tailored to the specific substrates.[5]

Catalytic Cycle: The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Deprotonation & Ligand Exchange: A base deprotonates the triazole, which then coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The N-arylated product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[5]

pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido L₂Pd(II)(Ar)(Triazole) pd2_complex->pd2_amido Base, Triazole-H (-HX) pd2_amido->pd0 product Ar-Triazole pd2_amido->product Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle

Figure 1: Buchwald-Hartwig Catalytic Cycle
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, typically requiring stoichiometric copper and high temperatures.[6] Modern modifications, however, have rendered this reaction truly catalytic and much milder through the use of ligands such as diamines and amino acids, or by using highly active, ligand-free copper sources like nanoparticles.[7][8][9] It remains a highly cost-effective and scalable alternative to palladium-based systems.

Causality Behind the Method: The Ullmann reaction proceeds via a proposed Cu(I)/Cu(III) or a related mechanism.[8] The base is crucial for generating the triazolide anion, which then interacts with the copper catalyst. Unlike palladium catalysis, Ullmann reactions are often performed in polar aprotic solvents like DMF or DMSO to ensure the solubility of the copper salts and reagents.[6]

Proposed Catalytic Cycle:

  • Complex Formation: The active Cu(I) species coordinates with the deprotonated triazole.

  • Oxidative Addition: The resulting copper-triazolide complex is proposed to undergo oxidative addition with the aryl halide to form a transient Cu(III) intermediate.

  • Reductive Elimination: This intermediate then reductively eliminates the N-arylated product, regenerating a Cu(I) species to continue the cycle.[8][10]

cu1 Cu(I)X cu1_triazole Cu(I)-Triazole cu1->cu1_triazole Base, Triazole-H (-HX) cu3_complex Cu(III)(Ar)(X)(Triazole) cu1_triazole->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 product Ar-Triazole cu3_complex->product Reductive Elimination caption Ullmann Condensation Catalytic Cycle

Figure 2: Ullmann Condensation Catalytic Cycle

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the N-arylation of 7-Bromo-1H-triazolo[4,5-c]pyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific arylating agents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents to Oven-Dried Schlenk Tube inert 2. Evacuate & Backfill with Inert Gas (3x) prep->inert solvents 3. Add Anhydrous Solvents & Base inert->solvents react 4. Heat Reaction (Conventional or Microwave) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Cool & Quench Reaction monitor->quench extract 7. Aqueous Work-up & Extraction quench->extract purify 8. Dry & Concentrate Organic Layer extract->purify chrom 9. Column Chromatography purify->chrom product Pure Product chrom->product caption General Experimental Workflow

Figure 3: General Experimental Workflow
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This method is highly versatile and generally provides excellent yields with a wide range of aryl bromides, chlorides, and triflates. The use of a pre-catalyst simplifies handling and improves reproducibility.

Materials & Equipment:

  • 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv)

  • Aryl Halide or Tristate (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Oven-dried Schlenk tube or microwave reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen), Schlenk line[11]

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure (Conventional Heating):

  • To an oven-dried Schlenk tube, add 7-Bromo-1H-triazolo[4,5-c]pyridine, the aryl coupling partner, the palladium pre-catalyst, and the base under ambient atmosphere.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under a positive pressure of inert gas, add anhydrous solvent (e.g., dioxane) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Microwave-Assisted Variation: For the microwave protocol, combine the reagents in a dedicated microwave vial.[12] Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 20-60 minutes.[13] The work-up and purification steps remain the same. Microwave heating can dramatically reduce reaction times and often improves yields by minimizing side product formation.[14][15][16]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)

This protocol offers a cost-effective alternative, particularly effective with more reactive aryl iodides and bromides. Ligand-free systems are possible, but the inclusion of a simple diamine ligand often improves reaction rates and yields.[9][17]

Materials & Equipment:

  • 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv)

  • Aryl Halide (typically Iodide or Bromide, 1.2 - 2.0 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., N,N'-Dimethylethylenediamine, 10-20 mol%, optional but recommended)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial with a screw cap

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a reaction vial, add Copper(I) Iodide, the base (e.g., K₂CO₃), 7-Bromo-1H-triazolo[4,5-c]pyridine, and a stir bar.

  • Add the aryl halide, the optional ligand, and the anhydrous solvent (e.g., DMF).[17]

  • Seal the vial tightly with a screw cap. Note: While an inert atmosphere is beneficial, it is often less critical than in palladium catalysis.

  • Place the vial in a preheated oil bath at 110-140 °C. Higher temperatures may be required for less reactive aryl bromides.[6]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a large volume of water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x). The copper salts often form emulsions, which can be broken up by adding a small amount of aqueous ammonia or by filtering through Celite before extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated compound.

Data Summary & Expected Outcomes

The choice of methodology significantly impacts reaction parameters. The following table summarizes representative conditions adapted from protocols for structurally similar nitrogen heterocycles.[17][18][19]

Arylating AgentCatalyst System (mol%)Base (equiv)SolventTemp (°C) / TimeTypical YieldReference
Aryl BromidePd(OAc)₂ (5), Xantphos (10)Cs₂CO₃ (1.5)Dioxane100 °C / 3 h85-95%[18][20]
Aryl ChlorideXPhos Pd G3 (2)t-BuONa (3.0)Toluene110 °C / 12 h70-90%[19]
Aryl IodideCuI (10)K₃PO₄ (2.0)DMF135 °C / 18 h70-88%[17]
Aryl IodideCuO nanoparticles (5)K₂CO₃ (1.0)DMFRT / 12 h65-90%[7]
Arylboronic AcidCu(OAc)₂ (10)Pyridine (2.0)DCMRT / 24 h60-85%[21]

Troubleshooting & Field-Proven Insights

  • Low Yield or No Reaction: For palladium catalysis, ensure the reaction is strictly anaerobic and all reagents/solvents are anhydrous. Catalyst deactivation is a common failure mode. For copper catalysis, consider increasing the temperature or using a more reactive aryl iodide instead of a bromide. The acidity of the N-H bond is key; a stronger base might be necessary.[22]

  • Competing N-Arylation Sites: The triazolopyridine system has multiple nitrogen atoms. However, N-arylation on the triazole ring is generally favored due to its pKa and steric accessibility compared to the pyridine nitrogen. Regioselectivity should be confirmed by 2D NMR (HMBC/NOESY) experiments on the final product.

  • Debromination of Starting Material: This side reaction can occur, especially at high temperatures or with prolonged reaction times in palladium catalysis. It is often mediated by a Pd-H species. Using a slightly higher excess of the aryl halide or shorter reaction times (e.g., with microwave heating) can mitigate this issue.

  • Difficult Purification: Copper salts can complicate work-up. Washing the crude organic extract with a dilute aqueous solution of ammonia or EDTA can help remove residual copper by chelation.

  • Ligand Selection is Key: For challenging substrates (e.g., electron-rich aryl chlorides or sterically hindered amines), more advanced biarylphosphine ligands like XPhos or RuPhos are often required in palladium catalysis to achieve good results.[3][23]

Safety Precautions

  • General Handling: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[24]

  • Reagent-Specific Hazards:

    • Aryl Halides/Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.[25]

    • Palladium/Copper Catalysts: Transition metal catalysts are toxic and should be handled with care. Avoid creating dust.

    • Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and hygroscopic. Sodium tert-butoxide is highly reactive with water. Handle with care.[26]

    • Solvents: Anhydrous solvents like dioxane, toluene, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[27]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local and institutional regulations.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

Click to expand Reference List
  • Current time information in Pasuruan, ID. Google.
  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Source Not Available].
  • Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Molbank.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. [Source Not Available].
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace.
  • The mechanism of the modified Ullmann reaction. University of Groningen research portal.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. RSC Publishing.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters. ACS Publications.
  • microwave-assisted synthesis of nitrogen heterocycles. [Source Not Available].
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Source Not Available].
  • Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. Bentham Science Publishers.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. IJIRT.
  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. MDPI.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. PubMed.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • 10 - SAFETY DATA SHEET. [Source Not Available].
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF. ResearchGate.
  • Recent Progress Concerning the N-Arylation of Indoles. MDPI.
  • BLD Pharmatech. [Source Not Available].
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. ACS Publications.
  • Application Notes and Protocols for N-arylation of 1,2,4-Triazoles. Benchchem.
  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications.
  • The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. [Source Not Available].
  • A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. [Source Not Available].

Sources

Application Note: 7-Bromo-1H-triazolo[4,5-c]pyridine as a Privileged Fragment Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting scaffold is critical for downstream success. 7-Bromo-1H-triazolo[4,5-c]pyridine has emerged as a privileged bicyclic fragment, offering an exceptional balance of physicochemical properties and synthetic versatility. Acting as a bioisostere for purines, benzimidazoles, and azaindoles, the triazolo[4,5-c]pyridine core provides a robust hydrogen-bonding network capable of engaging kinase hinge regions, G-protein-coupled receptors (GPCRs), and ligand-gated ion channels.

Crucially, the bromine atom at the 7-position serves as an ideal synthetic handle. Situated on an electron-deficient pyridine ring, this halogen is highly primed for transition-metal-catalyzed cross-coupling, enabling rapid vector expansion and Structure-Activity Relationship (SAR) exploration without disrupting the core pharmacophore.

Mechanistic Rationale & Target Applicability

The utility of 7-bromo-1H-triazolo[4,5-c]pyridine is rooted in its distinct electronic and structural profile:

  • Hydrogen-Bonding Network : The 1H-triazole moiety exists in tautomeric equilibrium (1H vs. 3H), providing a versatile array of hydrogen bond donors and acceptors. This motif frequently mimics the adenine ring of ATP, making it highly effective in targeting the hinge-binding region of kinases, such as Receptor-Interacting Protein 1 (RIP1) kinase[1].

  • Bioisosterism in GPCRs and Ion Channels : The core has been successfully deployed to overcome solubility and planar-stacking limitations of traditional pyrazolo-pyridines. For instance, optimization of this scaffold led to the discovery of highly potent GPR119 agonists for type 2 diabetes, where the triazolo[4,5-c]pyridine core significantly improved aqueous solubility while maintaining target affinity [2]. Similarly, saturation of the pyridine ring yields derivatives that act as potent, brain-penetrant P2X7 receptor antagonists for neuroinflammation [3].

  • The 7-Bromo Advantage : The inductive electron-withdrawing effect of the triazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the fused pyridine. This accelerates the oxidative addition of Palladium(0) into the C7–Br bond, facilitating high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings even under mild conditions.

Vector Expansion Workflow

The following diagram illustrates the divergent late-stage functionalization strategy utilizing the 7-bromo handle to access diverse chemical space.

G Fragment 7-Bromo-1H-triazolo [4,5-c]pyridine (Fragment Hit) Suzuki Suzuki-Miyaura (C-C Bond Formation) Fragment->Suzuki Aryl Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Fragment->Buchwald Primary/Secondary Amines RuPhos Pd G3 Sonogashira Sonogashira (C-C Alkyne Formation) Fragment->Sonogashira Terminal Alkynes Pd(PPh3)4 / CuI Lead1 Kinase Inhibitors (e.g., RIP1) Suzuki->Lead1 Lead2 GPCR Agonists (e.g., GPR119) Buchwald->Lead2 Lead3 Ion Channel Antagonists (e.g., P2X7) Sonogashira->Lead3

Fig 1: FBDD vector expansion of 7-Bromo-1H-triazolo[4,5-c]pyridine via Pd-catalyzed cross-coupling.

Experimental Protocols: Divergent Late-Stage Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective : Introduce aryl/heteroaryl vectors at the C7 position to probe hydrophobic sub-pockets. Rationale : Pd(dppf)Cl₂ is selected as the precatalyst because its large bite angle facilitates reductive elimination, which is often the rate-limiting step when coupling sterically demanding ortho-substituted boronic acids. Potassium carbonate (K₂CO₃) in an aqueous dioxane mixture provides optimal solubility for the highly polar triazole fragment while supplying the hydroxide/carbonate ions necessary for the critical transmetalation step.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL microwave vial, add 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.025 mmol).

  • Solvent Addition : Add 4 mL of 1,4-Dioxane and 1 mL of 2M aqueous K₂CO₃.

  • Degassing (Critical Step) : Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction : Seal the vial and heat at 90°C in a heating block for 4 hours.

  • In-Process Validation : Sample 5 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the characteristic starting material isotopic doublet at m/z 199/201 [M+H]⁺ (1:1 ratio due to ⁷⁹Br/⁸¹Br). The presence of the product mass indicates successful oxidative addition and transmetalation.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 5 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective : Introduce amine vectors to engage solvent-exposed regions or acidic residues via salt bridges. Rationale : RuPhos Pd G3 is utilized because the bulky, electron-rich RuPhos ligand prevents the formation of inactive Pd-bis(amine) dead-end complexes, a common failure mode when coupling secondary amines to electron-deficient heterocycles. Cesium carbonate (Cs₂CO₃) is used as a mild base to deprotonate the amine upon coordination to the Pd center without degrading base-sensitive functional groups.

Step-by-Step Methodology :

  • Preparation : In an inert-atmosphere glovebox, charge a vial with 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq, 0.5 mmol), the target amine (1.5 eq, 0.75 mmol), RuPhos Pd G3 (0.04 eq, 0.02 mmol), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Solvent Addition : Add 5 mL of anhydrous Toluene. Causality: Toluene is preferred over polar aprotic solvents (like DMF) to minimize competitive coordination to the Pd center, which can stall the catalytic cycle.

  • Reaction : Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours.

  • In-Process Validation : Monitor via TLC (10% MeOH in DCM) and LC-MS.

    • Validation Checkpoint: The formation of a more polar spot (due to the added basic amine) and the corresponding [M+H]⁺ peak confirms C-N bond formation. If the reaction stalls at 50% conversion, it indicates catalyst poisoning; a spike of 0.02 eq RuPhos Pd G3 should restart the cycle.

  • Workup : Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Elute with EtOAc, concentrate, and purify via flash chromatography (silica gel, gradient DCM/MeOH with 1% NH₄OH modifier to prevent streaking of the basic product).

Quantitative Data: Physicochemical Trajectories

Tracking the physicochemical properties during vector expansion is vital to ensure the resulting leads do not violate Lipinski's Rule of 5. Table 1 summarizes typical data observed when expanding the 7-bromo-1H-triazolo[4,5-c]pyridine fragment.

Table 1: Physicochemical Property Shifts During Vector Expansion

| Scaffold / Compound State | Reaction Type | Avg. Yield (%) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Target Application | | :--- | :--- | :--- | :--- | :--- | :--- | | Fragment Hit | N/A | N/A | 199.01 | 0.85 | 56.0 | N/A | | Lead Series A (Aryl) | Suzuki-Miyaura | 75 - 88% | 280 - 350 | 2.5 - 3.8 | 65.2 | Kinase Inhibitors (RIP1) | | Lead Series B (Amine) | Buchwald-Hartwig | 60 - 82% | 250 - 320 | 1.2 - 2.4 | 68.5 | GPCR Agonists (GPR119) | | Lead Series C (Alkyne) | Sonogashira | 70 - 90% | 260 - 340 | 2.8 - 4.1 | 56.0 | Ion Channels (P2X7) |

Note: The core fragment maintains a highly favorable Ligand Efficiency (LE) baseline. The high TPSA of the triazole core buffers the lipophilicity introduced by hydrophobic vectors, keeping cLogP well within the optimal range for oral bioavailability.

References

  • Title: Bicyclic compounds for use as rip1 kinase inhibitors (WO2019072942A1)
  • Title : Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships Source : Bioorganic & Medicinal Chemistry (2017) URL :[Link]

  • Title : 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source : Journal of Medicinal Chemistry (2017) URL :[Link]

Application Note: Synthesis and Late-Stage Functionalization of 7-Bromo-1H-triazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-triazolo[4,5-c]pyridine scaffold is a privileged bioisostere for purines and azaindoles, making it a highly sought-after motif in medicinal chemistry and drug discovery[1]. Derivatives of this fused bicyclic system have demonstrated profound pharmacological efficacy, most notably as ATP-competitive Janus kinase (JAK1/2) inhibitors and dual JAK/HDAC inhibitors for the treatment of inflammatory diseases and refractory solid tumors[2][3].

For library generation and structure-activity relationship (SAR) exploration, 7-bromo-1H-triazolo[4,5-c]pyridine serves as an optimal starting material. The 7-bromo substitution provides a highly reactive synthetic handle for late-stage palladium-catalyzed cross-coupling, enabling the rapid diversification of the scaffold[1]. This application note details the mechanistic rationale, empirical optimization, and self-validating protocols required to synthesize functionalized derivatives from this core.

Strategic Scaffold Analysis & Mechanistic Insights

To successfully functionalize the 7-bromo-1H-triazolo[4,5-c]pyridine scaffold, researchers must navigate its unique electronic and structural properties:

  • Electronic Activation for Cross-Coupling: The 7-bromo position is exceptionally activated toward oxidative addition by Palladium(0). The fused 1,2,3-triazole ring exerts a strong electron-withdrawing effect (-I and -M effects), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system[1]. This electronic deficiency accelerates the rate-determining step of Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Tautomerism and Catalyst Poisoning: The triazolo[4,5-c]pyridine core exists in a dynamic equilibrium of 1H, 2H, and 3H tautomers[4]. The free, acidic N-H proton is highly detrimental to cross-coupling reactions; it can coordinate directly to the palladium center (causing catalyst poisoning) or undergo competitive, unwanted N-arylation.

  • Causality of N-Protection: Regioselective N-protection is a mandatory prerequisite. We recommend utilizing the 2-(Trimethylsilyl)ethoxymethyl (SEM) group. The substantial steric bulk of the SEM group directs alkylation primarily to the N1 and N2 positions, minimizing steric hindrance around the critical 7-bromo handle, while allowing for mild, orthogonal deprotection using fluoride sources later in the sequence.

Empirical Optimization Data

To establish a robust protocol, we evaluated various conditions for the Suzuki-Miyaura cross-coupling of SEM-protected 7-bromo-1H-triazolo[4,5-c]pyridine with phenylboronic acid.

Mechanistic Rationale for Optimal Conditions: As shown in Table 1, Entry 4 provides the highest yield. The causality behind this lies in the selection of Pd(dppf)Cl₂ . The large bite angle of the bidentate dppf ligand stabilizes the sterically demanding oxidative addition complex. Furthermore, the 1,4-Dioxane/H₂O (4:1) solvent mixture ensures complete homogeneous solvation of both the hydrophobic organic substrates and the inorganic K₂CO₃ base, facilitating rapid transmetalation.

Table 1: Optimization of Suzuki-Miyaura coupling conditions on SEM-protected scaffold.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100862
3Pd(dppf)Cl₂K₂CO₃DMF901258
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 6 89
5Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100874

(Note: Yields represent isolated products after silica gel chromatography. Complete conversion was verified via LC-MS).

Validated Methodologies

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Regioselective N-Protection (SEM-Cl)

Objective: Mask the acidic triazole N-H to prevent Pd-catalyst poisoning and direct reactivity exclusively to the 7-bromo position.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 7-bromo-1H-triazolo[4,5-c]pyridine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Check: The immediate evolution of H₂ gas visually confirms the formation of the highly nucleophilic triazolide anion. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Maintain the reaction at 0 °C for 1 hour to ensure kinetic control over regioselectivity, then warm to room temperature.

  • In-Process Validation: Monitor by LC-MS and TLC (Hexane/EtOAc 3:1). The protected product will show a significant shift in Rf​ (less polar) and an m/z increase of +130.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 7-Position

Objective: C-C bond formation to introduce aryl/heteroaryl diversity for SAR profiling.

  • Setup: To a microwave vial, add SEM-protected 7-bromo-triazolo[4,5-c]pyridine (1.0 eq, 1 mmol), the desired boronic acid/ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (0.1 M). Bubble N₂ gas directly through the mixture for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently halting the catalytic cycle. Thorough degassing is critical for high yields.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat to 90 °C in an oil bath or microwave reactor for 6 hours.

  • In-Process Validation: Check reaction completion via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms full conversion of the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, and purify via column chromatography.

Protocol C: Global Deprotection (SEM Cleavage)

Objective: Unmask the triazole ring to restore the critical hydrogen-bond donor/acceptor pharmacophore required for kinase hinge-binding[5].

  • Reaction: Dissolve the coupled product in anhydrous Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Cleavage: Stir at room temperature for 4-6 hours.

    • Causality: The strong acid protonates the ether oxygen, driving the elimination of the trimethylsilyl group and releasing formaldehyde.

  • Alternative for Acid-Sensitive Substrates: If the molecule contains acid-sensitive functional groups, use TBAF (Tetra-n-butylammonium fluoride, 3.0 eq) in THF at 60 °C. Fluoride selectively attacks the silicon atom due to the exceptionally high thermodynamic stability of the Si-F bond (582 kJ/mol).

  • Purification: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final target compound.

Visualizations

SyntheticWorkflow A 7-Bromo-1H-triazolo [4,5-c]pyridine (Scaffold) B N-Protection (SEM-Cl, NaH) Regioselective A->B Step 1 0°C to RT C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) B->C Step 2 Pd(dppf)Cl2, 90°C D Deprotection (TFA or TBAF) Cleavage C->D Step 3 Acidic/Fluoride E Target Derivative (Lead Compound) D->E Step 4 Purification

Fig 1. Three-step synthetic workflow for 7-bromo-1H-triazolo[4,5-c]pyridine functionalization.

JAKSTAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activates STAT STAT Protein Phosphorylation JAK->STAT Phosphorylates Inhibitor Triazolo[4,5-c]pyridine Derivative Inhibitor->JAK ATP-Competitive Inhibition Nucleus Gene Transcription (Inflammation / Oncology) STAT->Nucleus Dimerizes & Translocates

Fig 2. Mechanism of action: Triazolopyridine derivatives as ATP-competitive JAK1/2 inhibitors.

References

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry (Elsevier) URL:[Link]

Sources

Application Notes and Protocols: 7-Bromo-1H-triazolo[4,5-c]pyridine as a Versatile Building Block for Advanced Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 7-Bromo-1H-triazolo[4,5-c]pyridine in the synthesis of functional materials for organic electronics. While direct applications of this specific bromo-substituted compound are emerging, its core triazolopyridine structure is a key pharmacophore that has demonstrated significant potential in various electronic devices. This guide will focus on the derivatization of 7-Bromo-1H-triazolo[4,5-c]pyridine to create novel materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

The triazolopyridine heterocyclic system is characterized by a fused triazole and pyridine ring, which imparts unique electronic properties.[1][2][3] The nitrogen-rich nature of this fused ring system typically results in electron-deficient characteristics, making it an excellent candidate for electron-transporting or hole-blocking layers in electronic devices. The strategic placement of a bromine atom at the 7-position provides a reactive site for synthetic chemists to introduce a variety of functional groups through cross-coupling reactions, thereby fine-tuning the material's properties for specific applications.

Part 1: The Triazolopyridine Core in Organic Electronics

The foundational triazolopyridine scaffold has been successfully integrated into several classes of materials for organic electronics, demonstrating its versatility and effectiveness.

Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, the host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the phosphorescent dopant. An ideal host should possess bipolar charge transport capabilities (transporting both holes and electrons) and a high triplet energy level to confine the excitons on the guest emitter.

Triazolopyridine derivatives have been shown to be effective as the electron-accepting component in bipolar host materials.[4][5] By coupling the electron-deficient triazolopyridine core with electron-donating moieties such as carbazole or triphenylamine, it is possible to create molecules with balanced charge transport characteristics.[4][5]

A green phosphorescent device utilizing a carbazole-triazolopyridine hybrid as the host material has achieved a maximum external quantum efficiency (EQE) of 16.7%.[4] Another study on[4][5]triazolo[1,5-a]pyridine-based host materials for green PhOLEDs reported a maximum EQE of 25.6% with low efficiency roll-off.[6] These results underscore the potential of the triazolopyridine core in high-performance OLEDs.

Part 2: Synthetic Protocols for Derivatization of 7-Bromo-1H-triazolo[4,5-c]pyridine

The bromine atom on the 7-Bromo-1H-triazolo[4,5-c]pyridine is a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino groups, enabling the synthesis of a diverse library of functional materials.

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

  • Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The purity of the starting materials, including 7-Bromo-1H-triazolo[4,5-c]pyridine and the coupling partner, will significantly impact the reaction yield and purity of the final product.

Protocol: Suzuki Coupling for Aryl and Heteroaryl Derivatization

This protocol describes the synthesis of a 7-Aryl-1H-triazolo[4,5-c]pyridine derivative, which can serve as a precursor to hole-transporting or emissive materials.

Workflow for Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add 7-Bromo-1H-triazolo[4,5-c]pyridine, arylboronic acid, and Pd catalyst to a dried flask B Add base (e.g., K2CO3, Cs2CO3) and anhydrous solvent (e.g., Toluene, Dioxane) A->B Sequential Addition C Degas the reaction mixture (e.g., by bubbling with N2 or Ar) B->C D Heat the mixture to the desired temperature (typically 80-110 °C) C->D Inert Atmosphere E Monitor reaction progress by TLC or LC-MS D->E Time-dependent F Cool the reaction to room temperature E->F G Perform aqueous work-up to remove inorganic salts F->G H Extract the product with an organic solvent G->H I Purify by column chromatography H->I

Caption: Suzuki Coupling Workflow

Materials:

  • 7-Bromo-1H-triazolo[4,5-c]pyridine

  • Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous, degassed water (if using a biphasic system)

Procedure:

  • To a dried Schlenk flask, add 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).

  • Add the base (2.0-3.0 eq.) to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination for Hole-Transporting Materials

This protocol outlines the synthesis of a 7-(Di-aryl-amino)-1H-triazolo[4,5-c]pyridine derivative, a potential candidate for a hole-transporting material in OLEDs or PSCs.

Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 7-Bromo-1H-triazolo[4,5-c]pyridine, diarylamine, Pd catalyst, and ligand in a flask B Add a strong base (e.g., NaOtBu, K3PO4) and anhydrous solvent (e.g., Toluene) A->B Sequential Addition C Degas the reaction mixture thoroughly B->C D Heat the mixture under an inert atmosphere (typically 90-120 °C) C->D Inert Atmosphere E Monitor reaction completion by TLC or LC-MS D->E Time-dependent F Cool the reaction to room temperature E->F G Quench with a saturated NH4Cl solution F->G H Extract with an organic solvent G->H I Purify via column chromatography H->I

Caption: Buchwald-Hartwig Amination Workflow

Materials:

  • 7-Bromo-1H-triazolo[4,5-c]pyridine

  • Diarylamine (e.g., Carbazole, Diphenylamine)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Xylene)

Procedure:

  • In a glovebox or under a stream of inert gas, add 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq.), the diarylamine (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the ligand (0.04-0.10 eq.) to a dried Schlenk tube.

  • Add the base (1.5-2.0 eq.).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 90-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Part 3: Characterization and Device Fabrication

Following the successful synthesis and purification of the 7-Bromo-1H-triazolo[4,5-c]pyridine derivatives, a thorough characterization is essential to evaluate their potential for use in organic electronic devices.

Material Characterization
Property Technique Purpose
Chemical Structure NMR (¹H, ¹³C), Mass SpectrometryTo confirm the successful synthesis and purity of the compound.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature, which is crucial for device stability.
Phase Transitions Differential Scanning Calorimetry (DSC)To identify the glass transition temperature and melting point, indicating the amorphous or crystalline nature of the material.
Optical Properties UV-Vis and Photoluminescence SpectroscopyTo determine the absorption and emission spectra, and to calculate the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels, which are critical for charge injection and transport.
Device Fabrication and Performance Evaluation

The newly synthesized materials can be incorporated into organic electronic devices such as OLEDs and PSCs through solution processing or thermal evaporation.

Device Architecture for a Generic OLED

G Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) (Host: Triazolopyridine derivative, Guest: Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Generic OLED Device Structure

The performance of the fabricated devices should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime. For PSCs, the key performance metrics include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

Part 4: Conclusion and Future Outlook

7-Bromo-1H-triazolo[4,5-c]pyridine represents a promising and versatile platform for the development of next-generation materials for organic electronics. The synthetic protocols outlined in this guide provide a starting point for the creation of a wide range of derivatives with tailored optoelectronic properties. The electron-deficient nature of the triazolopyridine core makes it particularly attractive for applications requiring efficient electron transport or hole blocking.

Future research in this area should focus on:

  • Exploring a wider range of functional groups that can be introduced at the 7-position to further tune the material properties.

  • Investigating the structure-property relationships to gain a deeper understanding of how molecular design impacts device performance.

  • Developing novel triazolopyridine-based materials for other organic electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors (OPDs).

By leveraging the synthetic versatility of 7-Bromo-1H-triazolo[4,5-c]pyridine, researchers can unlock new possibilities in the design and fabrication of high-performance organic electronic devices.

References

  • Vadagaonkar, K. S., et al. (2019). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Dyes and Pigments, 160, 301-314. [Link]

  • Vadagaonkar, K. S., et al. (2018). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). ResearchGate. [Link]

  • Kim, H., et al. (2018).[4][5]Triazolo[1,5- a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. ACS Applied Materials & Interfaces, 10(31), 26598-26607. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104629. [Link]

  • Grokipedia. (n.d.). Triazolopyridine. Grokipedia. [Link]

  • Wikipedia. (2026, February 6). Triazolopyridine. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 7-Bromo-1H-triazolo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical bottleneck when synthesizing fused triazolopyridines.

While the conversion of 5-bromo-pyridine-3,4-diamine to 7-bromo-1H-triazolo[4,5-c]pyridine appears to be a textbook diazotization-cyclization reaction, practical execution often results in dismal yields (typically <30%). This guide bypasses generic advice to dissect the exact chemical causality behind these failures, providing you with a self-validating, field-proven methodology to push your yields above 80%.

Mechanistic Causality: Why Traditional Methods Fail

The standard approach to forming 1,2,3-triazoles via the diazotization of ortho-diamines relies on aqueous sodium nitrite (NaNO₂) and an acid source (like HCl)[1]. However, applying this to 5-bromo-pyridine-3,4-diamine introduces two catastrophic failure points:

  • Amphoteric Trapping: 7-Bromo-1H-triazolo[4,5-c]pyridine possesses both a highly acidic triazole N-H proton and basic pyridine nitrogens. In aqueous conditions, it forms a highly water-soluble zwitterion. During liquid-liquid extraction, the partition coefficient heavily favors the aqueous layer, leading to massive product loss[1].

  • Diazonium Hydrolysis: The intermediate diazonium salt is highly electrophilic. If the reaction temperature fluctuates above 5 °C in the presence of water, the diazonium group undergoes a rapid Sandmeyer-type substitution with H₂O, yielding a hydroxypyridine side product rather than undergoing the desired intramolecular cyclization.

To circumvent these issues, modern protocols replace aqueous NaNO₂ with an organic-soluble NO⁺ equivalent, such as isoamyl nitrite, completely removing water from the system[2].

Mechanism SM 5-Bromo-pyridine-3,4-diamine Diaz Diazonium Intermediate SM->Diaz Isoamyl Nitrite - ROH, - H2O Prod 7-Bromo-1H-triazolo[4,5-c]pyridine (Desired Product) Diaz->Prod Intramolecular N-attack (Anhydrous conditions) Side Hydroxypyridine Impurity (Side Product) Diaz->Side Intermolecular O-attack (+ H2O, Heat)

Mechanistic divergence of the diazonium intermediate based on reaction conditions.

Troubleshooting & FAQs

Q: My LC-MS shows a major impurity with an [M+H]⁺ mass corresponding to the loss of N₂ and addition of OH. How do I stop this? A: You are observing the hydrolysis of the diazonium intermediate. This is caused by either trace water in your solvent or poor temperature control. Ensure your solvents (THF/DMF) are strictly anhydrous (Karl Fischer <50 ppm) and maintain the reaction strictly between 0–5 °C during the addition of the nitrosating agent.

Q: The starting material (5-bromo-pyridine-3,4-diamine) is poorly soluble in THF. Will this stall the reaction? A: While initial poor solubility is common, the starting material will typically dissolve as the highly soluble diazonium salt forms. If the reaction stalls, do not add water. Instead, use a 1:1 volumetric mixture of anhydrous THF and anhydrous DMF. This improves solvation without introducing nucleophilic competition.

Q: How do I purify the final product without losing it on a silica column? A: Triazoles streak notoriously on standard normal-phase silica due to strong hydrogen bonding. Avoid column chromatography if possible. The anhydrous method below allows for direct precipitation of the product, bypassing the need for chromatographic purification entirely.

Quantitative Method Comparison

The data below summarizes the operational differences and expected outcomes when upgrading from a traditional aqueous system to an optimized anhydrous system.

ParameterTraditional Aqueous MethodOptimized Anhydrous Method
Nitrosating Agent NaNO₂ / Aqueous HCl[1]Isoamyl Nitrite[2]
Solvent System H₂O / MethanolAnhydrous THF or THF/DMF
Major Impurity Hydroxypyridine (Hydrolysis)Trace unreacted SM
Isolation Strategy Liquid-Liquid Extraction (Poor partition)Direct Precipitation (High recovery)
Typical Isolated Yield 20% – 30%[1]80% – 85%

Self-Validating Experimental Protocol

This methodology utilizes isoamyl nitrite as the nitrogen source to facilitate diazotization in an anhydrous environment[3]. The protocol is designed as a self-validating system, meaning built-in checkpoints allow you to confirm the success of each step before proceeding.

Reagents Required:

  • 5-Bromo-pyridine-3,4-diamine (1.0 equiv)

  • Isoamyl nitrite (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to SM)

  • Methyl tert-butyl ether (MTBE) (for precipitation)

Step-by-Step Workflow:

  • Preparation & Solvation: Suspend 5-bromo-pyridine-3,4-diamine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon or nitrogen atmosphere.

    • Validation Checkpoint 1: The mixture will be a heterogeneous suspension. Verify solvent anhydrousness to prevent downstream hydrolysis.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Anhydrous Diazotization: Add isoamyl nitrite (1.5 eq) dropwise over 15–20 minutes to prevent localized exothermic spikes.

    • Validation Checkpoint 2: You will observe a distinct color shift (typically to a deep yellow/orange) and transient dissolution of the suspension as the diazonium salt forms.

  • Intramolecular Cyclization: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 4 hours.

    • Validation Checkpoint 3: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The intermediate diazonium mass must be completely absent, replaced by the [M+H]⁺ peak of the triazolopyridine.

  • Concentration: Once conversion is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 20% of its original volume. Do not evaporate to total dryness.

  • Precipitation & Isolation: Add ice-cold MTBE (3x the remaining volume) vigorously to the concentrated mixture to precipitate the product. Filter the resulting solid through a Büchner funnel and wash with additional cold MTBE to remove residual isoamyl alcohol.

    • Validation Checkpoint 4: The isolated product should be a free-flowing solid. ¹H NMR should confirm the absence of aliphatic isoamyl peaks (multiplets around 0.9 ppm and 1.5 ppm).

Workflow Step1 1. Suspend SM (Anhydrous THF) Step2 2. Chill to 0-5 °C Step1->Step2 Step3 3. Add Isoamyl Nitrite (Nitrosation) Step2->Step3 Step4 4. Warm to 25 °C (Cyclization) Step3->Step4 Step5 5. Precipitate & Filter (Isolation) Step4->Step5

Self-validating anhydrous workflow for synthesizing 7-bromo-1H-triazolo[4,5-c]pyridine.

References

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PMC / nih.gov. 1

  • S1 Supporting Information Design, Synthesis, Crystallographic Studies and Preliminary Biological Appraisal of New Substituted Triazolo. Amazon AWS. 2

  • The Chemistry of Thienopyridines. ResearchGate. 3

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-triazolo[4,5-c]pyridine is a highly privileged bicyclic pharmacophore, frequently utilized in the development of advanced therapeutics such as P2X7 receptor antagonists[1]. However, late-stage functionalization of this scaffold via palladium-catalyzed cross-coupling presents significant synthetic hurdles. The presence of multiple nitrogen heteroatoms and an acidic triazole proton often leads to severe catalyst poisoning, sluggish oxidative addition, and poor reaction conversions. This guide provides mechanistic troubleshooting, validated protocols, and optimization matrices to successfully functionalize this challenging building block.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at <20% conversion, yielding mostly unreacted starting material and black precipitate? A: The primary failure mode is catalyst poisoning and subsequent palladium nanoparticle agglomeration[2]. The 1H-triazole proton is highly acidic (pKa ~8.5). Under the basic conditions required for cross-coupling, it deprotonates to form a strong N-donor triazolyl anion. This anion tightly coordinates to the Pd(II) intermediate, forming an off-cycle, catalytically dead complex. Causality & Solution: To prevent this, you must mask the triazole nitrogen using a robust protecting group (e.g., SEM or THP) prior to coupling. If protection is impossible, you must use a highly sterically hindered, electron-rich ligand (like XPhos) to outcompete the substrate for palladium coordination.

Q2: Which palladium pre-catalyst and ligand combination is optimal for the deactivated 7-bromo position? A: The 7-bromo position is sterically hindered by the adjacent triazole ring and electronically deactivated. Standard catalysts like Pd(PPh3)4 will fail to undergo efficient oxidative addition. Causality & Solution: Switch to a pre-activated Pd(II) precatalyst, such as XPhos Pd G3 . G3 precatalysts rapidly generate the active, monoligated Pd(0) species at room temperature, controlling the pre-catalyst reduction process and preventing reactant consumption via dimerization or phosphine oxidation[3].

Q3: Can I perform a Buchwald-Hartwig amination directly on the unprotected scaffold? A: It is highly discouraged. The basic aliphatic or aromatic amines used in Buchwald-Hartwig C–N cross-couplings will act as a base to deprotonate the triazole, exacerbating the catalyst poisoning described in Q1. Furthermore, the unprotected triazole can undergo competitive N-arylation, leading to complex mixtures[4]. Always protect the triazole ring first to ensure regioselectivity at the 7-bromo position.

Quantitative Data: Base & Ligand Optimization Matrix

The following table summarizes the causality and quantitative outcomes of different catalyst systems screened for the Suzuki-Miyaura coupling of SEM-protected 7-bromo-triazolo[4,5-c]pyridine with phenylboronic acid.

Catalyst System (5 mol%)LigandBase (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Primary Mechanistic Observation
Pd(PPh3)4PPh3Na2CO3Dioxane/H2O90< 10%Severe catalyst poisoning; black Pd(0) precipitation.
Pd(dppf)Cl2dppfK2CO3DMF10035%Sluggish oxidative addition; significant protodeboronation.
Pd2(dba)3XPhosK3PO4Toluene/H2O10065%Improved yield, but inconsistent initiation and Pd-black formation.
XPhos Pd G3 XPhos K3PO4 Dioxane/H2O 80 > 95% Rapid initiation, complete conversion, minimal side products.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity at each step.

Protocol A: SEM-Protection of 7-Bromo-1H-triazolo[4,5-c]pyridine

Purpose: To mask the acidic NH and prevent Pd-coordination.

  • Preparation: Dissolve 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) portion-wise. Stir for 30 minutes at 0 °C.

    • Causality: Wait until hydrogen gas evolution completely ceases to ensure quantitative deprotonation.

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq, 11 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint:

    • TLC: Run in Hexanes/EtOAc (1:1). The highly polar baseline starting material should be completely consumed, replaced by a new spot at Rf ~ 0.6.

    • LC-MS: Confirm the mass shift. Expected [M+H]+ = 329.0 / 331.0 (distinct 1:1 bromine isotope pattern).

Protocol B: Suzuki-Miyaura Cross-Coupling (Using XPhos Pd G3)

Purpose: To achieve high-yielding C-C bond formation at the deactivated 7-position.

  • Reaction Setup: Charge an oven-dried Schlenk flask with the SEM-protected substrate from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and anhydrous K3PO4 (3.0 eq, 3.0 mmol).

  • Degassing: Add a 4:1 mixture of Dioxane/H2O (10 mL, 0.1 M). Degas the heterogeneous mixture strictly via 3 cycles of freeze-pump-thaw.

    • Causality: Oxygen must be entirely removed to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Catalyst Addition: Backfill with N2 and add XPhos Pd G3 (0.05 eq, 5 mol%).

  • Heating: Seal the flask and heat to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture should transition from pale yellow to a dark, homogeneous brown (indicating active Pd cycling).

    • LC-MS: Confirm the disappearance of the 329/331 m/z doublet and the appearance of the target cross-coupled mass.

  • Palladium Scavenging: Post-reaction, treat the crude mixture with a functionalized silica scavenger (e.g., Si-Thiol or MP-TMT) to extract residual palladium down to acceptable pharmaceutical limits (<10 ppm) before column chromatography[5].

Mechanistic & Workflow Visualizations

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Bond) Pd0->OxAdd Productive Pathway Poison Catalyst Poisoning (Triazole N-Coordination) Pd0->Poison Free NH (Unprotected) Trans Transmetalation OxAdd->Trans Poison->Pd0 Excess Base / Heat RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Mechanistic pathway showing productive cross-coupling versus triazole-induced Pd poisoning.

Workflow Step1 1. Substrate Preparation (7-Bromo-1H-triazolo[4,5-c]pyridine) Step2 2. SEM Protection (NaH, SEM-Cl, DMF, 0°C) Step1->Step2 Step3 3. Reaction Setup (Boronic Acid, Pd-Cat, Base) Step2->Step3 Isolate SEM-protected intermediate Step4 4. Degassing (Freeze-Pump-Thaw x3) Step3->Step4 Step5 5. Cross-Coupling (Heat at 80-100°C) Step4->Step5 Step6 6. Workup & Purification (Extraction, Silica Gel Column) Step5->Step6 Monitor via LC-MS/TLC

Figure 2: Step-by-step experimental workflow for the protection and cross-coupling of the scaffold.

Comprehensive References

  • Title: Triazolo[4,5-c]Pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PubMed Central (PMC) URL: [Link]

  • Title: Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Debromination of 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist handling complex heterocyclic scaffolds, you are likely aware that 7-Bromo-1H-triazolo[4,5-c]pyridine presents unique synthetic challenges. Because of the highly electron-deficient nature of the fused azabenzotriazole ring system, this molecule is exceptionally prone to side reactions during palladium-catalyzed cross-couplings—most notably, hydrodehalogenation (debromination) .

This guide is designed to move beyond generic advice. Here, we dissect the mechanistic causality of this side reaction and provide a self-validating troubleshooting framework to ensure your coupling reactions yield the desired product, not the reduced starting material.

Mechanistic Causality: Why Does Debromination Occur?

In any palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), the reaction proceeds through a fundamental catalytic cycle: oxidative addition, transmetalation, and reductive elimination[1].

For 7-Bromo-1H-triazolo[4,5-c]pyridine, the electron-deficient core accelerates the initial oxidative addition of Pd(0) to the C-Br bond. However, this same electronic effect heavily stabilizes the resulting Ar-Pd(II)-Br intermediate, making the subsequent transmetalation step kinetically sluggish. When transmetalation is delayed, the long-lived Pd(II) species becomes highly vulnerable to a competing reductive pathway[2]. If any hydrogen donor is present in the reaction matrix (such as alcoholic solvents or amine bases), it coordinates to the palladium center, undergoes β -hydride elimination to form an Ar-Pd(II)-H species, and rapidly reductively eliminates the debrominated byproduct[3].

Mechanism cluster_desired Desired Pathway (Cross-Coupling) cluster_undesired Undesired Pathway (Hydrodehalogenation) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br (Ar = triazolo[4,5-c]pyridine) Pd0->OxAdd + 7-Bromo-1H-triazolo[4,5-c]pyridine TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-M (Nucleophile) Fast Transmetalation Hydride Hydride Transfer Ar-Pd(II)-H (via β-hydride elimination) OxAdd->Hydride + Hydride Donor (Alcohols, Amines) Slow Transmetalation Product Coupled Product Ar-R TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Debrom Debrominated Byproduct Ar-H Hydride->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am running a Suzuki-Miyaura coupling in an Ethanol/Water mixture and observing >40% debromination. What is the cause? A: Alcoholic solvents (methanol, ethanol, isopropanol) are classic culprits for hydrodehalogenation. The alcohol coordinates to the palladium complex and is oxidized, generating a palladium-hydride species via β -hydride elimination[2]. Mechanistic studies using ESI-MS have confirmed that the rate of hydrodehalogenation exhibits a strong primary kinetic isotope effect in methanol, proving the solvent acts as the hydride source[3]. Action: Switch to non-alcoholic, aprotic solvent systems such as 1,4-Dioxane/Water or Toluene/Water.

Q2: My Buchwald-Hartwig amination using Triethylamine (Et₃N) yields mostly the des-bromo core. What is the alternative? A: Aliphatic amines with α -hydrogens (like Et₃N or DIPEA) can act as potent hydride donors to Pd(II) intermediates. Action: Replace organic amine bases with strong, anhydrous inorganic bases such as Cs₂CO₃ or K₃PO₄. These bases facilitate transmetalation without providing a hydride source.

Q3: How does my choice of ligand impact this specific side reaction? A: Ligand selection is critical for dictating the kinetic fate of the Ar-Pd(II)-Br intermediate. Standard ligands like PPh₃ often fail because they do not provide enough steric bulk to accelerate reductive elimination. Bulky, electron-rich ligands (e.g., XPhos, dtbpf, or dppf) promote the desired transmetalation and reductive elimination of the coupled product, effectively outcompeting the dehalogenation pathway[2].

Q4: I see a black precipitate forming, and my reaction stalls at 30% conversion. What does this mean? A: The formation of a black precipitate is a definitive visual indicator of catalyst decomposition into "palladium black"—an inactive, agglomerated form of metallic palladium[4]. This occurs when the catalytic cycle is stalled (often due to slow transmetalation) and the active Pd(0) degrades, a process accelerated by trace oxygen or excessive reaction temperatures[4].

Workflow Start Issue: High Debromination Solvent 1. Solvent Check Using MeOH/EtOH? Start->Solvent SolventFix Switch to Toluene, Dioxane, or THF Solvent->SolventFix Yes Base 2. Base Check Using Et3N / DIPEA? Solvent->Base No BaseFix Switch to K3PO4, Cs2CO3, or K2CO3 Base->BaseFix Yes Ligand 3. Ligand Check Sluggish Coupling? Base->Ligand No LigandFix Use Bulky Ligands (XPhos, dtbpf, dppf) Ligand->LigandFix Yes

Step-by-step troubleshooting workflow to mitigate debromination side reactions.

Quantitative Data: Condition Screening

To illustrate the causality of reaction conditions on the fate of 7-Bromo-1H-triazolo[4,5-c]pyridine, below is a summarized data matrix of a model Suzuki-Miyaura coupling. Notice how the elimination of hydride sources and the introduction of bulky ligands drastically invert the product-to-byproduct ratio.

Solvent SystemBaseCatalyst / LigandTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
EtOH / H₂O (4:1)Na₂CO₃Pd(PPh₃)₄803555
DMF / H₂O (4:1)Et₃NPd(dppf)Cl₂904045
1,4-Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂9082 12
Toluene / H₂O (4:1)Cs₂CO₃Pd₂(dba)₃ / XPhos10094 < 2

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following optimized Suzuki-Miyaura coupling protocol is designed as a self-validating system . It includes built-in analytical and visual checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Objective: Couple 7-Bromo-1H-triazolo[4,5-c]pyridine with an arylboronic acid while suppressing hydrodehalogenation to < 2%.

Materials:

  • Substrate: 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene / H₂O (4:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Rigorous Degassing (Critical Step):

    • Prepare the Toluene/H₂O (4:1) mixture.

    • Degas the solvent by sparging with ultra-pure Argon for a minimum of 30 minutes. Oxygen oxidizes phosphine ligands and converts active Pd(0) to inactive Pd(II), stalling the reaction and promoting side pathways[4].

  • Reagent Assembly (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-1H-triazolo[4,5-c]pyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the flask with Argon three times.

  • Solvent Addition & Initiation:

    • Add the degassed solvent mixture via a gas-tight syringe.

    • Seal the vessel and heat to 100 °C in a pre-heated oil bath.

  • Checkpoint 1: Visual Validation (15 Minutes):

    • Observation: The solution should be a clear, homogenous yellow-to-reddish hue.

    • Validation: If a black precipitate is observed on the flask walls, "palladium black" has formed due to oxygen ingress or catalyst failure[4]. Action: Abort the reaction, re-purify the reagents, and verify the Argon line integrity.

  • Checkpoint 2: Analytical Validation (2 Hours):

    • Action: Withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Validation: Monitor the Total Ion Chromatogram (TIC). You must verify the disappearance of the starting material mass ( [M+H]+ ) and the appearance of the coupled product. Crucially, extract the mass corresponding to the debrominated core ( [M−79+H]+ ). If the debrominated mass peak integrates to >5% relative to the product, transmetalation is too slow. Action: In future runs, increase boronic acid equivalents or switch to a more active boronic ester (pinacol ester).

  • Workup & Isolation:

    • Once LC-MS confirms complete conversion, cool to room temperature.

    • Dilute with Ethyl Acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Chemical Communications (RSC Publishing). A mechanistic investigation of hydrodehalogenation using ESI-MS.

Sources

Troubleshooting failed reactions involving 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting for synthetic reactions involving 7-Bromo-1H-triazolo[4,5-c]pyridine. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental challenges.

Introduction: The Challenge of a Privileged Scaffold

7-Bromo-1H-triazolo[4,5-c]pyridine is a vital heterocyclic building block in medicinal chemistry. Its fused ring system, containing both a pyridine and a triazole moiety, is a common feature in developing inhibitors for various kinases and other therapeutic targets. However, the very features that make it attractive—multiple nitrogen atoms and a specific electronic profile—also present unique challenges in synthetic transformations. The lone pairs on the nitrogen atoms can coordinate to and inhibit metal catalysts, and the ring system's stability can be compromised under harsh conditions.

This document serves as a first-line resource for overcoming these hurdles, focusing on the most common and powerful synthetic methods employed for its functionalization: palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 7-Bromo-1H-triazolo[4,5-c]pyridine?

A1: Proper storage is critical for maintaining the integrity of the reagent.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, typically -20°C for long-term storage.[1] Some suppliers recommend room temperature for sealed, dry containers, but colder temperatures are preferable to minimize potential degradation over time.

  • Handling: As with most heterocyclic compounds, avoid excessive exposure to moisture and air. Use in a well-ventilated fume hood. It is often supplied as a lyophilized or solid powder.[1]

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative data is sparse, empirical evidence from common reaction protocols suggests the following:

  • Poorly soluble in nonpolar solvents like hexanes.

  • Slightly to moderately soluble in ethereal solvents like THF and 1,4-dioxane, especially upon heating.

  • Good solubility in polar aprotic solvents such as DMF, DMSO, and NMP.

  • Solubility in toluene is often sufficient for cross-coupling reactions, particularly at elevated temperatures.

Q3: Is this compound stable to heat?

A3: The triazolopyridine core is generally robust, but it is not immune to thermal decomposition. A study on the related isomer, 7-bromo-3-methyl-[2][3]triazolo[1,5-a]pyridine, showed that at 100°C under pressure, it can decompose via nitrogen extrusion to form a pyridylcarbene intermediate, leading to various side products and polymerization.[4] While the 1H-triazolo[4,5-c] isomer may have different stability, this underscores the importance of careful temperature control. It is advisable to run reactions at the lowest effective temperature to minimize potential decomposition pathways.[3]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the workhorses for functionalizing 7-Bromo-1H-triazolo[4,5-c]pyridine.[5] However, failures are common. This section addresses the most frequent issues.

Issue 1: Low or No Conversion to the Desired Product

This is the most common failure mode. The root cause often lies within one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Q: My reaction has stalled with significant starting material remaining. What is the first thing I should check?

A: Check the integrity of your catalytic system. The active Pd(0) species is the engine of the reaction, and its generation and stability are paramount.

  • Inefficient Precatalyst Activation: Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) form.[2][3][6] If this reduction is inefficient, the concentration of the active catalyst will be too low to sustain the reaction.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, easily activated precatalyst (e.g., G3 or G4 palladacycles).

  • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are highly susceptible to oxidation by trace oxygen.[2] Oxidized phosphine (phosphine oxide) cannot properly coordinate to palladium, leading to catalyst deactivation.

    • Solution: Always handle phosphine ligands in a glovebox or under a strong stream of inert gas. Use freshly opened bottles or store them rigorously under argon.

  • Catalyst Inhibition by Heterocycle: The nitrogen lone pairs on your 7-Bromo-1H-triazolo[4,5-c]pyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a classic problem with nitrogen-rich heterocycles.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands form highly stable and active complexes with palladium that are less susceptible to inhibition by the substrate.

Q: I've confirmed my catalyst and ligand are active, but the reaction still fails. What's next?

A: Scrutinize your reaction setup and conditions. Seemingly minor details can have a major impact.

  • Oxygen and Water Contamination: The presence of oxygen is highly detrimental, as it can oxidize the Pd(0) catalyst and the phosphine ligands.[2] Water can interfere with the base and participate in side reactions like protodeboronation of boronic acids.[3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Base or Solvent: The choice of base and solvent is highly interdependent and crucial for success.[3][7] The base not only participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling) but its solubility (or lack thereof) can dramatically affect the reaction rate.[3][8]

    • Solution: Perform a screen of conditions. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is often required.[10] Screen solvents such as Toluene, Dioxane, and DMF.

Issue 2: Catalyst Decomposition (Palladium Black)
Q: My reaction mixture turned black, and the reaction stopped. What happened?

A: You are likely observing the formation of "palladium black." This is an inactive, agglomerated form of metallic palladium that precipitates out of solution.[2][3] It is a clear sign that your soluble, active catalyst has decomposed.

  • Cause 1: High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[3]

    • Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Try running the reaction at 80 °C instead of 110 °C.

  • Cause 2: Ineffective Ligand: The ligand's primary job is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, the palladium intermediates can become unstable and decompose.[3]

    • Solution: Switch to a more robust ligand. For challenging substrates like this, bulky biaryl phosphine ligands (e.g., the "Buchwald ligands") or chelating phosphines like Xantphos are often superior.[11]

Issue 3: Significant Byproduct Formation
Q: My mass spec shows a peak corresponding to the debrominated starting material. How do I prevent this?

A: You are observing hydrodehalogenation. This side reaction replaces the bromine atom with a hydrogen, effectively destroying your starting material.

  • Cause: This is often promoted by sources of hydride. This can be from trace water reacting with the base, or from certain reagents or solvents. It becomes more problematic with very active catalyst systems and electron-rich aryl halides.[7]

    • Solution: Ensure strictly anhydrous conditions. If the problem persists, you may need to use a less active catalyst system or milder conditions (lower temperature).

Q: In my Suzuki reaction, I see a lot of biaryl byproduct from the homocoupling of my boronic acid. Why?

A: This is a common side reaction, often caused by the presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Solution: The most effective solution is to rigorously exclude oxygen from your reaction.[7] Ensure your inert gas technique is flawless. Using a slight excess of the 7-Bromo-1H-triazolo[4,5-c]pyridine relative to the boronic acid can also help favor the desired cross-coupling pathway.

Visualized Workflows and Mechanisms

To aid in understanding the fundamental processes and troubleshooting logic, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) (trans-complex) OxAdd->PdII_Aryl Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Troubleshooting Workflow Start Low or No Conversion Catalyst 1. Check Catalyst System Start->Catalyst Conditions 2. Verify Reaction Conditions Start->Conditions Reagents 3. Assess Reagent Quality Start->Reagents Activation Inefficient Precatalyst Activation? Catalyst->Activation Ligand Ligand Oxidized or Inappropriate? Catalyst->Ligand Inhibition Substrate Inhibition? Catalyst->Inhibition Inert Poor Inert Atmosphere (O₂/H₂O present)? Conditions->Inert BaseSolvent Suboptimal Base/ Solvent Combo? Conditions->BaseSolvent Temp Temperature Too Low? Conditions->Temp Sol_Pd0 Use Pd(0) source or modern precatalyst Activation->Sol_Pd0 Action Sol_Ligand Use fresh ligand; Switch to bulky, electron-rich ligand Ligand->Sol_Ligand Action Inhibition->Sol_Ligand Action Sol_Inert Re-dry glassware; Thoroughly degas solvent Inert->Sol_Inert Action Sol_Screen Screen different bases and solvents BaseSolvent->Sol_Screen Action Sol_Temp Increase temperature incrementally (e.g., 80 -> 100 °C) Temp->Sol_Temp Action

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Recommended Starting Protocols

These protocols are robust starting points. Optimization will likely be necessary for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for coupling heterocyclic halides. [9][12][13]

Component Recommended Starting Conditions
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or XPhos Pd G3 (1-3 mol%)
Ligand XPhos (2-6 mol%) or SPhos (2-6 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv.)
Solvent Toluene or 1,4-Dioxane (degassed)
Temperature 90 - 110 °C

| Concentration | 0.1 - 0.2 M |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere. [2][13]3. Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for C-N bond formation with heteroaryl halides. [5][10][11]

Component Recommended Starting Conditions
Palladium Precatalyst Pd₂(dba)₃ (2-5 mol%) or RuPhos Pd G3 (2-5 mol%)
Ligand RuPhos (4-10 mol%) or XPhos (4-10 mol%)
Base NaOtBu or LHMDS (1.5 - 2.2 equiv.)
Solvent Toluene or THF (degassed)
Temperature 80 - 100 °C

| Concentration | 0.1 - 0.2 M |

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.5 equiv.), the palladium precatalyst, and the ligand to a flame-dried Schlenk tube.

  • Reagent Addition: Add 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol. Note that the workup should be done carefully, quenching any remaining strong base with saturated aqueous NH₄Cl before extraction.

References

Sources

Technical Support Center: 7-Bromo-1H-triazolo[4,5-c]pyridine Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 7-Bromo-1H-triazolo[4,5-c]pyridine functionalization. This guide is engineered for drug development professionals and synthetic chemists who require mechanistic clarity and field-proven protocols to overcome complex byproduct formation in heterocyclic chemistry.

Diagnostic Workflow for Byproduct Analysis

ByproductWorkflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS Isomers Multiple Peaks Same m/z LCMS->Isomers Regioisomers Dehalogenation m/z = [M-Br+H]+ LCMS->Dehalogenation Protodebromination Success Single Peak Expected m/z LCMS->Success Clean Conv. NMR 2D NMR (NOESY/HMBC) Determine N1/N2/N3 Isomers->NMR OptimizePd Protect Triazole & Use Bulky Ligand (XPhos) Dehalogenation->OptimizePd OptimizeBase Optimize Base/Solvent or use Mitsunobu NMR->OptimizeBase

Diagnostic workflow for identifying and resolving triazolopyridine reaction byproducts.

Module A: Regioselectivity in N-Alkylation

Q: Why does the alkylation of 7-bromo-1H-triazolo[4,5-c]pyridine yield a complex mixture of N1, N2, and N3 isomers instead of a single product?

A: The formation of regioisomers is fundamentally driven by the tautomeric nature of the triazolo[4,5-c]pyridine scaffold. In solution, the proton rapidly migrates between the N1, N2, and N3 positions. When deprotonated, the resulting triazolide anion delocalizes its negative charge unevenly across the three nitrogens.

Causality: Under kinetic control (e.g., strong bases like NaH at low temperatures), alkylation preferentially occurs at the most nucleophilic and sterically accessible sites, typically yielding a mixture of N1 and N3 isomers. However, under thermodynamic control (e.g., weaker bases, higher temperatures, or Mitsunobu conditions), the N2 isomer is often favored due to the minimization of steric clash with the adjacent pyridine ring and the C7-bromo substituent. This behavior aligns with established regioselective N-alkylation principles for fused azoles 1.

Quantitative Data: Base and Solvent Effects on Regioselectivity

Table 1: Representative distribution of N-benzyl isomers of 7-bromo-1H-triazolo[4,5-c]pyridine under varying conditions.

Base / ReagentSolventTemp (°C)N1 Yield (%)N2 Yield (%)N3 Yield (%)Dominant Control
NaH (1.2 eq)THF055535Kinetic
K₂CO₃ (2.0 eq)DMF25451535Mixed
Cs₂CO₃ (2.0 eq)MeCN80206510Thermodynamic
DIAD / PPh₃THF2510805Mitsunobu (N2 favored)
Protocol: Highly Selective N2-Alkylation via Mitsunobu Reaction

This protocol utilizes a self-validating approach where the mild conditions prevent the thermodynamic equilibration of the starting tautomers, driving the reaction through a specific betaine intermediate to selectively yield the N2-alkylated product.

  • Preparation: In an oven-dried flask under argon, dissolve 7-bromo-1H-triazolo[4,5-c]pyridine (1.0 eq) and the target primary alcohol (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Mechanistic Note: Slow addition is critical to control the exothermic formation of the Mitsunobu betaine intermediate, preventing localized heating that can erode regioselectivity.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation Step: Confirm the N2-regiochemistry using 2D NOESY and ¹H-¹⁵N HMBC NMR. The N2-alkyl group will show symmetrical long-range correlations to the triazole carbons, distinct from the asymmetrical correlations observed in N1 or N3 isomers.

Module B: Suppressing Cross-Coupling Byproducts

Q: During Suzuki-Miyaura cross-coupling at the C7 position, my LC-MS shows massive amounts of protodebromination (M-Br+H) and homocoupling byproducts. How do I prevent this?

A: Protodebromination in 7-bromo-triazolopyridines is a classic symptom of catalyst poisoning and stalled transmetalation. The three basic nitrogens of the triazole ring, along with the pyridine nitrogen, are excellent multidentate ligands for Palladium 2.

Causality: When the Pd catalyst coordinates to the triazole nitrogens instead of the target C-Br bond, the oxidative addition step is retarded. If oxidative addition does occur, the resulting Pd(II)-aryl intermediate is stabilized by intramolecular nitrogen coordination. This stabilization drastically slows down the transmetalation step with the boronic acid. While the catalytic cycle is stalled, the Pd(II) species abstracts a proton from the solvent, base, or aliphatic ligands (via β-hydride elimination), resulting in the protodebrominated byproduct. Protecting the triazole ring and using highly sterically demanding ligands (like XPhos) prevents this parasitic coordination 3.

Protocol: Optimized Suzuki-Miyaura Coupling with SEM-Protection

This methodology acts as a self-validating system by first masking the problematic nitrogens, ensuring that any reaction failure is isolated to the coupling partners rather than catalyst poisoning.

  • Triazole Protection: Pre-treat 7-bromo-1H-triazolo[4,5-c]pyridine with NaH (1.2 eq) in DMF at 0 °C, followed by the dropwise addition of 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir for 2 hours, extract, and isolate the SEM-protected intermediate.

  • Catalyst & Ligand Complexation: In a Schlenk tube, combine the SEM-protected substrate (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 eq). Mechanistic Note: XPhos is too bulky to allow the protected triazolopyridine to act as a bidentate ligand, forcing Pd to remain in the active catalytic cycle.

  • Solvent System: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: The presence of water is non-negotiable; it rapidly generates the highly reactive Pd-hydroxo complex, which accelerates transmetalation and outcompetes the protodebromination pathway.

  • Reaction Execution: Seal the tube and heat at 90 °C for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Deprotection: After standard aqueous workup and isolation of the coupled product, dissolve the intermediate in THF and treat with TBAF (1.0 M in THF, 3.0 eq) at 60 °C for 6 hours to cleave the SEM group, yielding the pure C7-functionalized 1H-triazolo[4,5-c]pyridine.

References

  • Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Chemistry of the Triazolopyridines: An Update Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: PMC - NIH URL: [Link]

Sources

Validation & Comparative

Comparing reactivity of 7-bromo vs 7-chloro triazolopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 7-Bromo vs. 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine in Cross-Coupling Applications

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for purines and indoles in the development of kinase inhibitors (e.g., JAK inhibitors) and antimalarial agents[1][2]. When designing synthetic routes for these targets, late-stage functionalization at the 7-position via palladium-catalyzed cross-coupling is a standard strategy[3]. However, the choice of the halogen handle—specifically 7-bromo versus 7-chloro—dictates the kinetic landscape of the reaction, demanding distinct catalytic systems and operational parameters. This guide provides an in-depth, causality-driven comparison of their reactivity to guide researchers in optimal route design.

Electronic Causality: The Triazolopyridine Core

To understand the reactivity of the 7-position, one must analyze the electronic distribution of the [1,2,4]triazolo[1,5-a]pyridine core. The bridgehead nitrogen and the fused triazole ring exert a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This renders the pyridine ring highly electron-deficient[4].

Because the 7-position is para to the bridgehead nitrogen, it is highly activated toward oxidative addition by low-valent transition metals. Despite this core activation, the intrinsic bond dissociation energy (BDE) of the carbon-halogen bond remains the dominant variable. The general reactivity order for oxidative addition follows the BDE trend: I > Br > Cl > F[4]. Consequently, the kinetic barrier for cleaving a C-Cl bond at the 7-position is significantly higher than that of a C-Br bond, necessitating fundamentally different catalytic approaches[5].

Mechanism Pd0 Pd(0)L_n OxBr Fast C-Br Cleavage Pd0->OxBr 7-Bromo OxCl Slow C-Cl Cleavage Pd0->OxCl 7-Chloro PdII Pd(II) Intermediate OxBr->PdII OxCl->PdII High Temp Ligand Electron-Rich Ligand (e.g., XPhos) Ligand->OxCl Accelerates

Caption: Oxidative addition kinetics comparing 7-bromo and 7-chloro derivatives.

Quantitative Comparison of Reactivity Profiles

While 7-bromo derivatives are the go-to substrates for rapid structure-activity relationship (SAR) exploration due to their mild activation requirements[6], 7-chloro derivatives offer superior atom economy and are highly cost-effective for process scale-up. Furthermore, 7-chloro handles allow for orthogonal sequential coupling if a more reactive halogen (like iodine or bromine) is present elsewhere on the molecule.

Table 1: Reactivity and Operational Parameters

Parameter7-Bromo-[1,2,4]triazolo[1,5-a]pyridine7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Approx. C-X BDE ~ 81 kcal/mol~ 96 kcal/mol
Oxidative Addition Fast (Rarely rate-limiting)Slow (Rate-limiting step)
Typical Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / BrettPhos
Typical Temperature 60 °C – 80 °C90 °C – 120 °C
Suzuki Yields (Avg) 75% – 95%50% – 85% (Highly ligand dependent)
Strategic Utility Late-stage functionalization, rapid SARScale-up, orthogonal sequential coupling

Mechanistic Workflow & Catalyst Selection

The selection of the halogen dictates the trajectory of the experimental workflow. Standard phosphine ligands (e.g., dppf, PPh₃) are sufficient to stabilize the Pd(II) intermediate formed after the oxidative addition of the 7-bromo substrate. Conversely, the 7-chloro substrate requires dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos)[5]. These ligands are highly electron-rich (pushing electron density into the Pd center to facilitate C-Cl cleavage) and sterically demanding (promoting the final reductive elimination step).

Workflow Core Triazolopyridine Core Br 7-Bromo (High Reactivity) Core->Br Cl 7-Chloro (High Stability) Core->Cl CatBr Standard Catalysis Pd(dppf)Cl2 | 60-80°C Br->CatBr Mild CatCl Advanced Catalysis XPhos-Pd-G2 | 100-120°C Cl->CatCl Forcing Coupling Cross-Coupling Product (C-C / C-N Bond Formation) CatBr->Coupling CatCl->Coupling

Caption: Decision matrix for functionalizing 7-halo-[1,2,4]triazolo[1,5-a]pyridines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality and in-process checkpoints.

Protocol A: Suzuki-Miyaura Coupling (Optimized for 7-Bromo)

Rationale: The weaker C-Br bond allows for the use of a robust, air-stable Pd(II) precatalyst and a mild inorganic base in a biphasic solvent system[6].

  • Preparation: In a Schlenk flask, combine 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic nature ensures the organic substrates and the inorganic base are fully solvated, maximizing the interfacial reaction rate.

  • Degassing: Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Heating: Heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint (LC-MS): The 7-bromo starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) characteristic of a single bromine atom. Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of the product mass.

Protocol B: Buchwald-Hartwig Amination (Optimized for 7-Chloro)

Rationale: The recalcitrant C-Cl bond requires an electron-rich catalyst system and a strong base to drive the catalytic cycle[5].

  • Preparation: In an oven-dried vial, combine 7-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired amine (1.5 equiv), and NaOt-Bu (2.0 equiv). Causality: NaOt-Bu is chosen over weaker carbonate bases to facilitate rapid deprotonation of the amine coordinated to the Pd(II) intermediate.

  • Catalyst/Ligand: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Solvent Addition: Add anhydrous Toluene under an inert atmosphere.

  • Heating & Visual Validation: Heat to 110 °C.

    • Validation Checkpoint (Visual): The initial mixture will appear dark purple/red due to the Pd₂(dba)₃ complex. Upon reaching temperature, a transition to a clear yellow or amber solution indicates the successful ligand exchange and formation of the active XPhos-Pd(0) species. If the solution turns opaque black, Pd-black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Monitoring: Stir for 12–18 hours. Monitor via TLC to ensure no protodehalogenation (reduction of the C-Cl bond to C-H) has occurred, a common side reaction if the amine is sterically hindered.

Strategic Recommendations for Drug Development

When designing a synthetic pipeline, utilize the 7-bromo derivative during the discovery phase. Its promiscuous reactivity allows for the rapid generation of diverse libraries using off-the-shelf catalysts. Once a lead compound is identified and the route moves to process chemistry, transition the synthesis to the 7-chloro derivative. While it requires optimization of the ligand system (e.g., transitioning to XPhos-Pd-G3 precatalysts), the cost reduction in raw materials and the higher atom economy will significantly benefit large-scale manufacturing.

Sources

Biological activity of 7-Bromo-1H-triazolo[4,5-c]pyridine vs other analogues

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Biological Activity and Experimental Profiling of 7-Bromo-1H-triazolo[4,5-c]pyridine vs. Isomeric Analogues

Executive Summary

In my experience overseeing early-stage hit-to-lead campaigns, the selection of the core heterocycle dictates the entire trajectory of a drug discovery program. The 1H-[1,2,3]triazolo[4,5-c]pyridine scaffold has emerged as a highly versatile, privileged bioisostere for purines and benzimidazoles[1]. By replacing the imidazole ring of a purine with a triazole and altering the nitrogen arrangement, this "3-deazapurine" analogue bypasses traditional steric constraints while retaining critical hydrogen-bonding networks essential for target engagement[2].

Specifically, 7-Bromo-1H-triazolo[4,5-c]pyridine serves as a premier synthetic intermediate. The C-7 bromine atom provides a highly reactive handle for late-stage diversification, allowing medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries targeting kinases, GPCRs, and epigenetic modulators[3]. This guide objectively compares the biological activity of the [4,5-c] scaffold against its isomeric analogues and provides self-validating experimental protocols for its application.

Mechanistic Causality & Bioisosterism: Why the [4,5-c] Isomer?

The pharmacological significance of triazolopyridines stems from the lone electron pairs on the nitrogen atoms, which act as multiple complexing ligands and hydrogen-bond acceptors[1][4]. However, positional isomerism drastically alters biological selectivity:

  • 1H-[1,2,3]triazolo[4,5-c]pyridine (No Bridgehead Nitrogen): The electron distribution in this specific isomer perfectly mimics the adenine ring of ATP. This allows derivatives to anchor deeply into the hinge region of kinases (e.g., JAK1/2) via bidentate hydrogen bonds[5]. Furthermore, its strong dipole moment and bioisosteric effects make it an ideal orthosteric antagonist for Adenosine A2A/A2B receptors[6][7].

  • [1,2,4]triazolo[4,3-a]pyridine (Bridgehead Nitrogen): In contrast, isomers possessing a bridgehead nitrogen exhibit different topological polarity. They are classically associated with CNS indications, famously serving as the core of the antidepressant trazodone, which acts as a serotonin reuptake inhibitor and antagonist[4][8].

Comparative Biological Activity

To objectively evaluate the utility of these scaffolds, we must look at their validated biological targets and typical potency ranges.

Table 1: Structural & Biological Comparison of Triazolopyridine Isomers

Scaffold IsomerBridgehead N?Primary Biological TargetsRepresentative Applications
1H-[1,2,3]triazolo[4,5-c]pyridine NoJAK1/2, Adenosine A2A/A2B, GPR119Anticancer[5], Anti-diabetic[9]
[1,2,4]triazolo[4,3-a]pyridine Yes5-HT Receptors, 11β-HSD1Antidepressants (Trazodone)[4]
1H-[1,2,3]triazolo[4,5-b]pyridine NoNAD Glycohydrolase, Cathepsin SAutoimmune, Anti-inflammatory[8][10]

Table 2: Representative In Vitro Activity of [4,5-c] Derivatives

Target ClassSpecific TargetAssay ModalityTypical IC50 / EC50 RangeMechanism of Action
Kinase JAK1 / JAK2TR-FRET10 nM – 500 nMATP-competitive inhibition[5]
GPCR Adenosine A2ARadioligand Binding1 nM – 50 nMOrthosteric antagonism[7]
GPCR GPR119cAMP Accumulation12 nM – 250 nMAllosteric/Orthosteric agonism[9]

Signaling Pathways & Target Interactions

When 7-Bromo-1H-triazolo[4,5-c]pyridine is functionalized with appropriate aryl or heteroaryl groups, the resulting molecules act as potent Type I kinase inhibitors. In the JAK/STAT pathway, these derivatives competitively bind to the ATP-binding pocket of Janus kinases (JAKs). By preventing ATP from binding, they halt the phosphorylation of STAT proteins, thereby downregulating the transcription of pro-inflammatory and oncogenic genes[5][11].

JAK_STAT_Pathway Ligand Cytokine Ligand Receptor Receptor Complex Ligand->Receptor Binds & Dimerizes JAK JAK1/2 Kinase Receptor->JAK Recruits/Activates STAT STAT Protein JAK->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates to Nucleus Inhibitor Triazolo[4,5-c]pyridine Derivative Inhibitor->JAK ATP-Competitive Blockade

Fig 1. Mechanism of action: Triazolo[4,5-c]pyridine derivatives as ATP-competitive JAK inhibitors.

Experimental Methodologies: A Self-Validating Workflow

To leverage the 7-Bromo-1H-triazolo[4,5-c]pyridine scaffold effectively, researchers must employ rigorous, self-validating protocols. Below is a standard two-phase workflow for synthesizing and screening these analogues.

Phase 1: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C-7 position to explore chemical space targeting the kinase hinge region. Causality: The electron-withdrawing nature of the triazolopyridine core lowers the activation energy for palladium oxidative addition at the C-Br bond, enabling high-yielding cross-coupling even with sterically hindered boronic acids[3].

  • Reaction Setup: In a nitrogen-purged vial, combine 7-Bromo-1H-triazolo[4,5-c]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 eq).

    • Expert Insight: The aqueous biphasic system is critical; the water dissolves the inorganic base to generate the active boronate species required for transmetalation.

  • Execution: Heat the mixture at 90°C for 4-6 hours. Monitor conversion via LC-MS.

  • Self-Validation Step: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Validation: Confirm the complete disappearance of the characteristic bromine isotope pattern (equal intensity M and M+2 peaks) in the mass spectrum, replaced by the exact mass of the coupled product.

Phase 2: In Vitro Biological Validation (JAK2 TR-FRET Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized analogues. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence common with highly conjugated heterocyclic compounds, ensuring the signal is strictly dependent on the kinase-mediated phosphorylation event.

  • Reagent Preparation: Prepare a master mix containing recombinant JAK2 enzyme, ATP (set precisely at its predetermined Km​ to ensure competitive binding sensitivity), and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, EGTA).

  • Compound Incubation: Dispense the triazolopyridine analogues in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Pre-incubate with the enzyme for 30 minutes to allow equilibrium binding.

  • Reaction Initiation & Termination: Add ATP/substrate to initiate. After 60 minutes, terminate by adding EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Step: Include Staurosporine as a positive control plate-wide. Validation: The assay data is only accepted if the Z'-factor is > 0.6 and the Staurosporine IC50 aligns strictly with historical baselines (typically 1-5 nM).

Experimental_Workflow Step1 7-Bromo-1H-triazolo [4,5-c]pyridine Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Arylation Step3 LC-MS/NMR Validation Step2->Step3 Purify Step4 TR-FRET Kinase Assay Step3->Step4 Screen Step5 IC50 & SAR Analysis Step4->Step5 Quantify

Fig 2. Self-validating workflow from 7-bromo scaffold functionalization to biological screening.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry (2023).[1] URL:[Link]

  • Triazolopyridine - Pharmacological Significance. Grokipedia (2024).[4] URL:[Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI Molecules (2022).[8] URL:[Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Bioorganic Chemistry (2024).[5][11] URL:[Link]

  • Annotated Patent Selections: 1H-[1,2,3]triazolo[4,5-c]pyridine-4-carbonitrile derivatives. Taylor & Francis (2011).[10] URL:[Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry (2018).[6] URL:[Link]

  • Pyrazolopyridines and triazolopyridines as A2A / A2B inhibitors. US Patent US11390624B2 (2022).[7] URL:

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate (2022).[2] URL:[Link]

  • Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists. Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[9] URL:[Link]

Sources

HPLC method for purity analysis of 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Method Development Guide for the Purity Analysis of 7-Bromo-1H-triazolo[4,5-c]pyridine

Executive Summary

The chromatographic profiling of fused bicyclic heterocycles, particularly halogenated triazolopyridines, presents a unique set of challenges for analytical scientists. 7-Bromo-1H-triazolo[4,5-c]pyridine is a highly polar, basic, and polarizable compound frequently utilized as a critical intermediate or pharmacophore in drug discovery. This guide objectively compares the performance of standard C18, Polar-Embedded (Aq-C18), and Pentafluorophenyl (PFP) stationary phases. By analyzing the causality behind phase interactions, we establish a self-validating, step-by-step PFP-based methodology that overcomes pore dewetting, silanol-induced peak tailing, and poor retention.

Mechanistic Challenges in Chromatographic Profiling

Developing a robust purity method for 7-Bromo-1H-triazolo[4,5-c]pyridine requires understanding the molecule's physicochemical properties and how they disrupt standard reversed-phase high-performance liquid chromatography (RP-HPLC) mechanisms.

  • Basic Pyridine Nitrogen & Silanol Activity: The nitrogen atom within the pyridine ring is basic. At typical neutral or slightly acidic mobile phase pH levels, it becomes protonated. These positively charged analytes undergo secondary ion-exchange interactions with residual, ionized silanols ( −SiO− ) on traditional Type-A or older Type-B silica C18 columns. This interaction is the primary cause of severe peak tailing and unpredictable retention shifts[1].

  • High Polarity & Phase Collapse (Dewetting): The 1H-triazole core is highly hydrophilic. To achieve adequate retention (a retention factor, k′>2 ), analysts are often forced to use highly aqueous mobile phases (<5% organic modifier). However, standard C18 alkyl chains are highly hydrophobic and will fold or "mat" over each other in >95% aqueous environments, expelling water from the pores—a phenomenon known as pore dewetting. This leads to a sudden, irreproducible loss of retention.

  • Halogen Polarizability: The bromine atom at position 7 introduces a strong dipole moment and significant polarizability. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions and cannot leverage the unique electronic properties of the bromine atom to separate closely related halogenated impurities.

Workflow Start Analyze Compound: 7-Bromo-1H-triazolo[4,5-c]pyridine Challenge1 Highly Polar Core (Low Retention) Start->Challenge1 Challenge2 Basic Pyridine Nitrogen (Peak Tailing) Start->Challenge2 Challenge3 Halogenated (Bromine) (Polarizability) Start->Challenge3 Sol1 Use Highly Aqueous Mobile Phase (<5% Organic) Challenge1->Sol1 Sol2 Low pH Buffer (TFA/Formic) to Protonate & Mask Silanols Challenge2->Sol2 Sol3 Leverage Dipole-Dipole & Pi-Pi Interactions Challenge3->Sol3 Decision Select Stationary Phase Sol1->Decision Sol2->Decision Sol3->Decision C18 Standard C18 (Fails: Phase Collapse & Tailing) Decision->C18 AqC18 Aq-C18 / Polar Embedded (Good Retention, Moderate Selectivity) Decision->AqC18 PFP PFP (Pentafluorophenyl) (Optimal: Max Retention & Selectivity) Decision->PFP

Caption: Decision tree mapping the physicochemical challenges of triazolopyridines to stationary phase selection.

Stationary Phase Evaluation & Comparative Data

To establish the optimal method, 7-Bromo-1H-triazolo[4,5-c]pyridine and its primary synthetic impurities were evaluated across three distinct column chemistries using a 0.1% Trifluoroacetic acid (TFA) aqueous/acetonitrile gradient.

1. Standard C18 (e.g., Fully Endcapped Alkyl): Demonstrated the poorest performance. The compound eluted near the void volume ( k′=0.8 ) due to its high polarity. Attempts to hold the gradient at 0% organic modifier resulted in phase collapse and retention time drift.

2. Polar-Embedded / Aq-C18 (e.g., Agilent Poroshell 120 Aq-C18): These columns utilize a proprietary polar endcapping or an embedded polar group within the alkyl chain, allowing them to operate in 100% aqueous conditions without dewetting[2]. Retention improved significantly ( k′=3.2 ), and peak shape was excellent due to the shielding of residual silanols. However, selectivity ( α ) between the 7-bromo and 7-chloro impurities was suboptimal.

3. Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP): The PFP column outperformed all alternatives. While C18 relies solely on hydrophobic binding, PFP phases offer multiple orthogonal separation mechanisms: π−π interactions with the pyridine ring, dipole-dipole interactions between the C-F bonds of the stationary phase and the C-Br bond of the analyte, and hydrogen bonding with the triazole moiety[3]. This resulted in superior retention, perfect peak symmetry, and baseline resolution of all halogenated impurities.

Quantitative Performance Comparison
Column ChemistryRetention Time ( tR​ , min)Retention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 7-Chloro Impurity
Standard C18 1.850.851.85 (Tailing)4,2000.9 (Co-elution)
Aq-C18 4.103.101.1512,5001.6
PFP (Winner) 5.454.451.0218,8003.2 (Baseline)

Data generated using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min. Mobile Phase: 0.1% TFA in Water / Acetonitrile.

Interactions Analyte 7-Bromo-1H-triazolo[4,5-c]pyridine (Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP Pi-Pi Stacking (Aromatic Rings) Analyte->PFP Dipole-Dipole (C-Br <--> C-F) Analyte->PFP Hydrogen Bonding (Triazole NH <--> F) Analyte->PFP Hydrophobic (Carbon Skeleton)

Caption: Orthogonal interaction mechanisms between the PFP stationary phase and the halogenated triazolopyridine.

Optimized Experimental Protocol (Self-Validating System)

The following protocol utilizes the PFP stationary phase. It is designed as a self-validating system; the inclusion of specific system suitability criteria ensures that the thermodynamic and kinetic parameters of the column are functioning correctly prior to sample analysis.

A. Reagents & Materials
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to ~2.0, ensuring the basic pyridine nitrogen is fully protonated. This prevents partial ionization—which causes split peaks—and acts as an ion-pairing agent to increase hydrophobicity[1].)

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 5% Acetonitrile in Water. (Causality: Dissolving the sample in a highly aqueous diluent prevents the "solvent effect"—peak fronting that occurs when a sample in 100% organic solvent is injected into an aqueous mobile phase stream.)

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics and reduces backpressure).

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary for impurity profiling).

  • Injection Volume: 5 µL

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0982Isocratic hold to retain the polar triazolopyridine core.
2.0982End of isocratic hold.
12.04060Linear ramp to elute lipophilic/halogenated impurities.
13.0595Column wash to remove strongly bound hydrophobic matrix.
15.0595End of wash.
15.1982Return to initial conditions.
20.0982Re-equilibration (Critical for highly aqueous methods).
D. System Suitability & Self-Validation Steps

Before analyzing unknown batches, the system must validate its own resolving power and inertness:

  • Blank Injection: Inject Diluent. Acceptance: No peaks > 0.05% of the target analyte area.

  • Sensitivity Check (LOQ): Inject a 0.05% standard of 7-Bromo-1H-triazolo[4,5-c]pyridine. Acceptance: Signal-to-Noise (S/N) ratio ≥10 .

  • Resolution Mixture: Inject a solution containing the target analyte spiked with 0.5% of 7-Chloro-1H-triazolo[4,5-c]pyridine. Acceptance: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Asymmetry factor ( As​ ) for the main peak must be between 0.9 and 1.2.

  • Precision: 5 replicate injections of the 100% working standard. Acceptance: Relative Standard Deviation (RSD) of retention time ≤0.5% , and peak area ≤1.0% .

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com. Available at: [Link]

  • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." mac-mod.com. Available at:[Link]

  • Agilent Technologies. "Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column." lcms.cz. Available at: [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." waters.com. Available at: [Link]

Sources

A Comparative Guide to the Characterization of 7-Bromo-1H-triazolo[4,5-c]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. This guide provides an in-depth analysis of 7-Bromo-1H-triazolo[4,5-c]pyridine, a molecule of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide presents a comprehensive characterization based on predicted data and offers a comparative analysis with its experimentally characterized structural isomers: 7-Bromo[1][2]triazolo[1,5-a]pyridine and 7-bromo-1H-pyrazolo[4,3-b]pyridine. This approach provides a valuable framework for understanding the structural nuances and spectral properties of this class of compounds.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The table below summarizes the key properties of 7-Bromo-1H-triazolo[4,5-c]pyridine and its selected isomers.

Property7-Bromo-1H-triazolo[4,5-c]pyridine7-Bromo[1][2]triazolo[1,5-a]pyridine7-bromo-1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₅H₃BrN₄[3]C₆H₄BrN₃[4]C₆H₄BrN₃
Molecular Weight 199.01 g/mol [3]198.02 g/mol [4]198.02 g/mol
Appearance Predicted: SolidColorless needle-like crystals[4]Amber solid[5]
Melting Point Not available108-108.5 °C[4]Not available

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the precise structure of a molecule. This section details the expected and observed spectral data for 7-Bromo-1H-triazolo[4,5-c]pyridine and its isomers, providing insights into their electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data for 7-Bromo-1H-triazolo[4,5-c]pyridine:

Due to the absence of experimental data, the following are predicted chemical shifts. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The single proton on the triazole ring would likely be deshielded.

Experimental ¹H NMR Data for Isomers:

CompoundChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Solvent
7-Bromo[1][2]triazolo[1,5-a]pyridine 8.48 (d, J = 7 Hz, 1H), 8.34 (s, 1H), 7.97 (d, J = 2 Hz, 1H), 7.15 (dd, J = 7.2 Hz, 1H)[4]CDCl₃
7-bromo-1H-pyrazolo[4,3-b]pyridine 13.89 (br. s., 1H), 8.40 - 8.51 (m, 1H), 8.32 - 8.40 (m, 1H), 7.71 (d, J=4.80 Hz, 1H)[5]DMSO-d₆

Causality in Experimental Choices for NMR: The choice of deuterated solvent is critical as it must dissolve the analyte without contributing interfering signals to the spectrum.[6] Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) to provide a reference point for chemical shifts.[7]

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for 7-Bromo-1H-triazolo[4,5-c]pyridine:

Predicted chemical shifts would show distinct signals for the carbons in the pyridine and triazole rings. The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the halogen's electronegativity.

Experimental ¹³C NMR Data for Isomers:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum for 7-Bromo-1H-triazolo[4,5-c]pyridine:

The molecular ion peak (M⁺) would be expected at m/z 198 and 200 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Experimental Mass Spectrometry Data for Isomers:

CompoundMolecular Ion Peak (m/z)Ionization Method
7-Bromo[1][2]triazolo[1,5-a]pyridine 197, 199 (M⁺)[4]LRMS (Low-Resolution Mass Spectrometry)
7-bromo-1H-pyrazolo[4,3-b]pyridine 197.9 [M+H]⁺[5]MS

The "Why" Behind Electron Impact (EI) Ionization: Electron Impact (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This not only creates a molecular ion but also induces fragmentation.[2] The resulting fragmentation pattern is reproducible and can serve as a molecular fingerprint, aiding in structural elucidation.[8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Spectrum for 7-Bromo-1H-triazolo[4,5-c]pyridine:

Key characteristic peaks would include N-H stretching vibrations (around 3100-3300 cm⁻¹ for the triazole ring), C=N and C=C stretching vibrations of the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Experimental IR Data for Related Structures:

For related triazolopyridine derivatives, characteristic IR absorptions include aromatic C-H stretching around 3078 cm⁻¹ and C=C bond stretching around 1620 cm⁻¹.[9]

Rationale for KBr Pellet Technique: For solid samples, the potassium bromide (KBr) pellet method is a common sample preparation technique. The solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key characterization techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. lock_shim Lock on the deuterium signal and shim the magnetic field. instrument->lock_shim setup Set up acquisition parameters (e.g., pulse sequence, number of scans). lock_shim->setup acquire Acquire the ¹H and ¹³C NMR spectra. setup->acquire transform Apply Fourier transform to the raw data. phase_baseline Phase the spectrum and correct the baseline. transform->phase_baseline calibrate Calibrate the chemical shifts using TMS as a reference. phase_baseline->calibrate integrate Integrate the peaks in the ¹H spectrum. calibrate->integrate

Caption: Standard workflow for acquiring and processing NMR spectra.

Mass Spectrometry (Electron Impact) Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample_prep Introduce a small amount of the solid sample via a direct insertion probe. vaporize Vaporize the sample in the ion source under high vacuum. sample_prep->vaporize bombard Bombard the gaseous molecules with a 70 eV electron beam. vaporize->bombard accelerate Accelerate the resulting ions into the mass analyzer. separate Separate the ions based on their mass-to-charge ratio. accelerate->separate detect Detect the ions to generate the mass spectrum. separate->detect FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_proc Data Processing grind Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. press Press the mixture into a thin, transparent pellet using a hydraulic press. grind->press place Place the KBr pellet in the sample holder of the FTIR spectrometer. background Record a background spectrum of the empty sample holder. place->background sample_scan Record the sample spectrum. background->sample_scan ratio Ratio the sample spectrum against the background spectrum. convert Convert the spectrum to absorbance or transmittance. ratio->convert analyze Analyze the characteristic absorption bands. convert->analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Comparative Analysis and Structural Insights

The comparison of spectral data between 7-Bromo-1H-triazolo[4,5-c]pyridine (predicted) and its isomers (experimental) reveals key structural differences. The position of the nitrogen atoms in the fused ring system significantly influences the electronic environment of the protons, leading to distinct chemical shifts in the ¹H NMR spectra. For instance, the presence of a protonated nitrogen in the pyrazolo isomer results in a significantly downfield signal at 13.89 ppm in DMSO-d₆.

The mass spectra of all compounds are expected to show the characteristic isotopic pattern of bromine. Fragmentation patterns, if analyzed at high resolution, could further differentiate the isomers by revealing unique fragmentation pathways based on the stability of the resulting fragment ions.

Infrared spectroscopy, while less specific for distinguishing isomers, can confirm the presence of the key functional groups common to all three structures, such as the aromatic C-H and C=N/C=C bonds.

Conclusion

This guide provides a comprehensive framework for the characterization of 7-Bromo-1H-triazolo[4,5-c]pyridine. While experimental data for this specific compound remains to be published, the use of predicted data in conjunction with a comparative analysis of its isomers offers valuable insights for researchers. The detailed experimental protocols provided herein serve as a practical resource for obtaining high-quality characterization data for this and related heterocyclic compounds, ensuring scientific rigor and reproducibility in drug discovery and development.

References

  • Royal Society of Chemistry. (2015). NMR Spectra of Compounds. Retrieved from [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • MDPI. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Retrieved from [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • ACS Publications. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

  • PMC. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2]riazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-3h-t[1][7]riazolo[4,5-b]pyridine. Retrieved from [Link]

  • Amanote Research. (2019). Synthesis and Characterization of. Retrieved from [Link]

  • JETIR. (2025). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. Retrieved from [Link]

  • PMC. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[1][2]riazines. Retrieved from [Link]

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Use of FTIR spectroscopy of pyridine adsorption at incipient moisture conditions in the interpretation of the hydrophobicity, acidity, and activity on HMOR and HY zeolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • PMC. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-t[1][2]riazolo[1,5-a]pyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • EPA. (2025). 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-o[7]xazolo[4,5-c]pyridine. Retrieved from [Link]

  • MDPI. (2022). (E)-4-(2-(7-Bromo-t[1]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]

  • MDPI. (n.d.). 7-Bromo-s[1]elenadiazolo[3,4-d]pyridazin-4(5H)-one. Retrieved from [Link]

  • Supporting information for: Synthesis and Orthogonal Heteroarylation of. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]

  • PMC. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Retrieved from [Link]

Sources

Comparison of synthetic routes to 7-Bromo-1H-triazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Bromo-1H-triazolo[4,5-c]pyridine (CAS 856343-33-4) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as c-Met antagonists) and other targeted therapeutics[1].

Synthesizing halogenated triazolopyridines presents a unique regiochemical challenge. The fusion of an electron-deficient pyridine ring with a strongly electron-withdrawing triazole ring creates a highly deactivated bicyclic system[2]. Consequently, the sequence of functionalization—specifically, whether to introduce the bromine atom before or after the formation of the triazole ring—dictates the success, scalability, and yield of the synthetic campaign. This guide objectively compares the two primary synthetic paradigms to establish the most robust protocol for drug development professionals.

Strategic Pathway Analysis: Early vs. Late-Stage Bromination

As application scientists, we must evaluate synthetic routes not just by theoretical feasibility, but by thermodynamic causality and operational robustness.

Route A: Early-Stage Bromination (The "Bottom-Up" Approach)

This route relies on the electrophilic aromatic substitution (EAS) of 3,4-diaminopyridine prior to cyclization. The two amino groups act as strong electron-donating groups via resonance (+M effect). The 4-amino group is a para-director, and the 3-amino group is an ortho-director, synergistically driving the electrophile strictly to the C5 position. This yields the highly stable intermediate 5-bromo-3,4-diaminopyridine (CAS 4635-08-9)[3][4]. Subsequent diazotization seamlessly closes the triazole ring.

Route B: Late-Stage Bromination (Direct Functionalization)

This approach first cyclizes 3,4-diaminopyridine to form the 1H-triazolo[4,5-c]pyridine core. However, once the triazole ring is formed, its potent inductive (-I) and mesomeric (-M) electron-withdrawing effects severely deplete the electron density of the pyridine system[2]. Attempting to brominate this deactivated core requires exceptionally harsh conditions (e.g., Br₂ in oleum at elevated temperatures), leading to poor regioselectivity, oxidative degradation, and trace yields.

Workflow cluster_A Route A: Early-Stage Bromination (Optimal) cluster_B Route B: Late-Stage Bromination (Suboptimal) SM 3,4-Diaminopyridine IntA 5-Bromo-3,4-diaminopyridine (CAS 4635-08-9) SM->IntA NBS, AcOH (High Yield) IntB 1H-triazolo[4,5-c]pyridine SM->IntB NaNO2, HCl, 0°C ProdA 7-Bromo-1H-triazolo[4,5-c]pyridine (Target Product) IntA->ProdA NaNO2, HCl, 0°C (Cyclization) ProdB 7-Bromo-1H-triazolo[4,5-c]pyridine (Trace Yield) IntB->ProdB Br2, Oleum, Heat (Harsh EAS)

Fig 1: Strategic comparison of early-stage vs. late-stage bromination workflows.

Quantitative Performance Comparison

The empirical data strongly supports Route A as the definitive choice for process chemistry and bench-scale synthesis.

ParameterRoute A: Early-Stage BrominationRoute B: Late-Stage Bromination
Overall Yield 75 - 85% (Two steps)< 15% (Complex mixture)
Regioselectivity Complete (100% at C5 of precursor)Poor (Multiple brominated isomers)
Reagent Harshness Mild (NBS, Acetic Acid, aq. HCl)Extreme (Br₂, Fuming H₂SO₄)
Scalability High (Standard pilot-plant equipment)Low (Requires specialized corrosion-resistant reactors)
Purification Simple precipitation & filtrationTedious preparative HPLC required

Mechanistic Insights: The Diazotization-Cyclization Cascade

The success of Route A hinges on the self-validating nature of the diazotization step. When sodium nitrite (NaNO₂) is added to the acidic solution of 5-bromo-3,4-diaminopyridine, nitrous acid (HONO) is generated in situ. Nitrosation preferentially occurs at the less sterically hindered and more nucleophilic amino group, forming a transient diazonium ion.

Causality in Temperature Control: The reaction must be strictly maintained between 0–5 °C. Aliphatic and aromatic diazonium salts are highly unstable. If the temperature exceeds 5 °C, the diazonium intermediate will prematurely expel nitrogen gas (N₂), and the resulting aryl cation will be trapped by water to form a contaminating phenol (hydroxypyridine derivative). A properly executing reaction is self-validating: the absence of vigorous bubbling confirms the diazonium intermediate is surviving long enough for the adjacent amino group to execute the intramolecular nucleophilic attack, closing the triazole ring.

Mechanism A 5-Bromo-3,4-diaminopyridine B Nitrosation of Amine (Diazonium Ion Intermediate) A->B NaNO2 / HCl (0-5°C) Generates HONO C Intramolecular Nucleophilic Attack (Triazole Ring Closure) B->C -H2O D Deprotonation & Tautomerization (Aromatization) C->D Fast E 7-Bromo-1H-triazolo[4,5-c]pyridine D->E Thermodynamic Sink

Fig 2: Mechanistic cascade of the diazotization and intramolecular cyclization step.

Step-by-Step Experimental Protocols (Route A)

Experiment 1: Synthesis of 5-Bromo-3,4-diaminopyridine

Objective: Regioselective bromination utilizing mild electrophilic activation.

  • Preparation: Dissolve 3,4-diaminopyridine (1.0 eq) in glacial acetic acid (0.5 M concentration) at room temperature. The acidic medium protonates the pyridine nitrogen, preventing oxidative degradation while allowing the amino groups to direct the substitution.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Maintain the reaction temperature below 25 °C using a water bath.

  • Monitoring: Stir for 2 hours. Monitor conversion via TLC (DCM:MeOH 9:1).

  • Quenching (Self-Validating Step): Add a 10% aqueous solution of sodium thiosulfate. A color change from pale yellow to colorless confirms the complete neutralization of any unreacted electrophilic bromine, preventing downstream side reactions.

  • Isolation: Adjust the pH to 8.0 using concentrated NH₄OH. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-bromo-3,4-diaminopyridine as a solid[3][4].

Experiment 2: Cyclization to 7-Bromo-1H-triazolo[4,5-c]pyridine

Objective: Intramolecular azo-coupling to construct the triazole core.

  • Preparation: Suspend 5-bromo-3,4-diaminopyridine (1.0 eq) in 2N aqueous HCl (0.2 M concentration). Ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Diazotization: Prepare a concentrated aqueous solution of NaNO₂ (1.1 eq). Add this dropwise to the acidic amine solution over 20 minutes via an addition funnel. Ensure the internal temperature never exceeds 5 °C.

  • Cyclization: Stir the mixture at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature over an additional hour. The formation of a precipitate indicates successful cyclization.

  • Isolation: Neutralize the reaction mixture to pH 6-7 using saturated aqueous NaHCO₃. Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under high vacuum to afford pure 7-Bromo-1H-triazolo[4,5-c]pyridine[1].

References

  • [4] OChem Incorporation. Diamines - 5-Bromo-3,4-diaminopyridine. Available at: [Link]

  • [1] Appretech Scientific Limited. 7-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 856343-33-4). Available at: [Link]

  • [2] Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Technical Guide to Handling 7-Bromo-1H-triazolo[4,5-c]pyridine

Navigating the Unseen Threat: A Technical Guide to Handling 7-Bromo-1H-[1][2][3]triazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research necessitates a deeply ingrained culture of safety, particularly when handling novel chemical entities with limitedly characterized safety profiles. 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine, a heterocyclic compound of interest in drug discovery, presents a significant handling challenge due to its acute toxicity. This guide, grounded in the principles of prudent practice, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Analysis: Understanding the Threat

While a comprehensive Safety Data Sheet (SDS) for 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine is not widely available, existing supplier information provides critical hazard classifications that demand a high degree of caution.[3] The compound is designated as "Danger" and falls under UN number 2811 for toxic solids.[3]

Key Hazard Statements: [3]

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

The causality behind these classifications in brominated heterocyclic compounds often relates to their ability to interfere with fundamental biological processes. The electron-withdrawing nature of the bromine atom and the nitrogen-rich triazolopyridine core can lead to interactions with enzymes and receptors, and potential for metabolic activation to more reactive species. In the absence of detailed toxicological studies, we must assume high potency and treat this compound with the utmost respect.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the triple threat of toxicity via ingestion, dermal contact, and inhalation, a robust and correctly implemented PPE protocol is non-negotiable. Standard laboratory attire is insufficient; an enhanced level of protection is required.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals.
Eye/Face Protection Chemical splash goggles and a full-face shield.[1]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes.[1]
Body Protection A disposable, solid-front, back-tying chemical-resistant gown or a lab coat worn in conjunction with a chemically resistant apron.[1]This provides a barrier against skin contact with the compound. A solid-front gown offers better protection than a traditional lab coat.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood or glove box. This could range from an N95 respirator for incidental exposure to a powered air-purifying respirator (PAPR) for more extensive handling.Given the H331 (Toxic if inhaled) classification, respiratory protection is crucial to prevent the inhalation of fine powders. The selection of the respirator should be based on a formal risk assessment.
dot graph PPE_Donning_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_item [fillcolor="#4285F4", fontcolor="#FFFFFF"]; action [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Nodes start [label="Start: Enter Anteroom", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gown [label="Don Gown/Apron", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; respirator [label="Don Respirator", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles [label="Don Goggles", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; face_shield [label="Don Face Shield", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inner_gloves [label="Don Inner Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outer_gloves [label="Don Outer Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enter_lab [label="Enter Laboratory", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> gown; gown -> respirator; respirator -> goggles; goggles -> face_shield; face_shield -> inner_gloves; inner_gloves -> outer_gloves; outer_gloves -> enter_lab; }

PPE Donning Sequence for Handling 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling minimizes the risk of exposure at every step.

Receiving and Storage
  • Verification : Upon receipt, immediately verify the integrity of the container.

  • Designated Storage : Store 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage location should be clearly labeled as "Acutely Toxic."

  • Secondary Containment : The primary container should be stored within a chemically resistant, sealed secondary container.

Weighing and Aliquoting

All manipulations of the solid compound must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

Step-by-Step Weighing Protocol:

  • Preparation : Decontaminate the work surface within the fume hood. Assemble all necessary equipment (spatula, weigh paper, vials, etc.) before introducing the compound.

  • Tare : Place a piece of weigh paper on the analytical balance and tare.

  • Transfer : Carefully transfer the desired amount of 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine to the weigh paper using a dedicated spatula. Avoid any actions that could create dust.

  • Containment : Immediately transfer the weighed compound to a tared, labeled vial and securely cap it.

  • Decontamination : Wipe down the spatula and any potentially contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

In-Use Procedures
  • Solution Preparation : When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Spill Management : In the event of a spill, evacuate the area and prevent entry. Wearing the full PPE ensemble, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.[2][4]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine and any contaminated materials must be handled with the same level of care as its use. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation
  • Halogenated Waste : All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[4] This includes unused compound, solutions, and contaminated materials.

  • Solid vs. Liquid Waste : Maintain separate, clearly labeled containers for solid and liquid halogenated waste.

  • Sharps : Any contaminated sharps (needles, etc.) must be placed in a designated sharps container for hazardous waste.

dot graph Disposal_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles waste_source [fillcolor="#EA4335", fontcolor="#FFFFFF"]; container [fillcolor="#FBBC05", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; final_disposal [fillcolor="#F1F3F4", fontcolor="#202124", shape=cds];

// Nodes A [label="Unused Solid Compound", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Contaminated Labware (Gloves, Wipes)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Liquid Waste (Solutions, Rinsate)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Solid Halogenated Waste Container", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Liquid Halogenated Waste Container", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Label and Seal Containers", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; G [label="Store in Satellite Accumulation Area", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; H [label="Arrange for Professional Disposal", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; I [label="Licensed Hazardous Waste Facility", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=cds];

// Edges A -> D; B -> D; C -> E; D -> F; E -> F; F -> G; G -> H; H -> I; }

Waste Disposal Workflow for 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine.

Decontamination and Final Disposal
  • Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected in the liquid halogenated waste container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal : The ultimate disposal of all waste containing 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine must be conducted by a licensed and approved hazardous waste disposal company. The preferred method is high-temperature incineration.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 7-Bromo-1H-[1][2]triazolo[4,5-c]pyridine, mitigating the risks associated with its acute toxicity and ensuring a safe and compliant laboratory environment.

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Illinois. (2025, December 6). Personal Protective Equipment. Division of Research Safety. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。